molecular formula C11H11NO4 B213100 Ethyl 4-nitrocinnamate CAS No. 953-26-4

Ethyl 4-nitrocinnamate

Cat. No.: B213100
CAS No.: 953-26-4
M. Wt: 221.21 g/mol
InChI Key: PFBQVGXIMLXCQB-VMPITWQZSA-N
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Description

Ethyl 4-nitrocinnamate, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636709. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
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InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBQVGXIMLXCQB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
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DSSTOX Substance ID

DTXSID8061347, DTXSID601273204
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Molecular Weight

221.21 g/mol
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CAS No.

24393-61-1, 953-26-4
Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl p-nitrocinnamate
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl 4-nitrocinnamate
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Record name Ethyl 4-nitrocinnamate
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Foundational & Exploratory

Synthesis of Ethyl 4-Nitrocinnamate from 4-Nitrobenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-nitrocinnamate from 4-nitrobenzaldehyde (B150856), a key reaction in organic synthesis for the formation of α,β-unsaturated esters. These compounds are valuable intermediates in the pharmaceutical and materials science industries. This document details the two primary and most effective synthetic routes: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. For each method, a detailed experimental protocol is provided, alongside a summary of relevant quantitative data and a mechanistic overview.

Core Synthetic Pathways

The synthesis of this compound from 4-nitrobenzaldehyde is most efficiently achieved through olefination reactions that form a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons reactions are the most prominent methods, each offering distinct advantages.

1. The Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide, in this case, ethyl (triphenylphosphoranylidene)acetate, to react with the aldehyde. The reaction is known for its reliability and the formation of a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. Stabilized ylides, such as the one used here, typically favor the formation of the (E)-alkene.

2. The Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, generated from a phosphonate ester like triethyl phosphonoacetate.[1] This method offers several advantages, including the use of more nucleophilic and less basic carbanions compared to Wittig ylides, and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[1] The HWE reaction is highly stereoselective, predominantly yielding the (E)-isomer of the α,β-unsaturated ester.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials and the final product, this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
4-NitrobenzaldehydeC₇H₅NO₃151.12103-106Yellow crystalline solid-
Ethyl (triphenylphosphoranylidene)acetateC₂₂H₂₁O₂P348.37128-132White to off-white solid-
Triethyl phosphonoacetateC₈H₁₇O₅P224.19-Colorless liquid-
This compoundC₁₁H₁₁NO₄221.21138-140[3]Light yellow crystalline powder[4]89 (Wittig)[5]

Spectroscopic Data for this compound

SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃) δ 8.25 (d, 2H), 7.71 (d, 1H), 7.67 (d, 2H), 6.56 (d, 1H), 4.30 (q, 2H), 1.36 (t, 3H)[5]
¹³C NMR (CDCl₃) δ 166.6, 148.6, 142.0, 140.4, 128.8, 124.3, 122.2, 61.0, 14.3
IR (KBr, cm⁻¹) ~3110, 2980, 1715 (C=O), 1640 (C=C), 1520 (NO₂, asym), 1345 (NO₂, sym), 1170 (C-O)

Experimental Protocols

Protocol 1: Wittig Reaction (One-Pot Aqueous Synthesis)

This protocol is an adaptation of a green chemistry approach, utilizing water as the reaction medium.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (1.0 eq), triphenylphosphine (1.5 eq), and 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • To this stirred suspension, add ethyl bromoacetate (2.0 eq) via syringe.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the contents of the flask to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol (B145695) to yield this compound as a light yellow solid.

Protocol 2: Horner-Wadsworth-Emmons Reaction (General Procedure)

This is a general protocol that can be optimized for specific laboratory conditions.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Nitrobenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and sodium hydride (1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Dissolve 4-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways of the Wittig and Horner-Wadsworth-Emmons reactions, as well as a general experimental workflow for the synthesis and purification of this compound.

Wittig_Reaction cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Betaine Betaine 4-Nitrobenzaldehyde->Betaine Nucleophilic attack Phosphonium_Ylide Ethyl (triphenylphosphoranylidene)acetate Phosphonium_Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring closure Ethyl_4_nitrocinnamate This compound Oxaphosphetane->Ethyl_4_nitrocinnamate Elimination Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine_oxide

Caption: The Wittig reaction mechanism for the synthesis of this compound.

HWE_Reaction cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate_Ester Triethyl phosphonoacetate Phosphonate_Carbanion Phosphonate Carbanion Phosphonate_Ester->Phosphonate_Carbanion Base Base (e.g., NaH) Base->Phosphonate_Carbanion Deprotonation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Alkoxyphosphonate β-Alkoxyphosphonate 4-Nitrobenzaldehyde->Alkoxyphosphonate Nucleophilic addition Phosphonate_Carbanion->Alkoxyphosphonate Ethyl_4_nitrocinnamate This compound Alkoxyphosphonate->Ethyl_4_nitrocinnamate Elimination Phosphate_byproduct Diethyl phosphate Alkoxyphosphonate->Phosphate_byproduct

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Reactants + Solvent) Reaction Reaction under controlled conditions Reaction_Setup->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MP) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of Ethyl 4-nitrocinnamate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the optimization of this important carbon-carbon bond-forming reaction.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of an α,β-unsaturated product.[1] Named after the German chemist Emil Knoevenagel, this reaction is a modification of the aldol (B89426) condensation and is widely employed in organic synthesis for the formation of C-C double bonds.[1][2] The synthesis of this compound via this method typically involves the reaction of 4-nitrobenzaldehyde (B150856) with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a basic catalyst.[3]

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A weak base, commonly an amine like piperidine (B6355638), deprotonates the active methylene compound (diethyl malonate) to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the carbonyl carbon of 4-nitrobenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration: Following proton transfer, a molecule of water is eliminated, leading to the formation of the α,β-unsaturated product, this compound.

Quantitative Data Summary

The efficiency of the Knoevenagel condensation for the synthesis of cinnamic acid derivatives is influenced by various factors, including the choice of catalyst and solvent. The following table summarizes reaction conditions and outcomes for Knoevenagel-type reactions, providing a comparative overview.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeDiethyl malonatePiperidineEthanol (B145695)80-1006-24>96 (purity)[3]
4-NitrobenzaldehydeDiethyl malonatePiperidineToluene80-1006-24Variable[3]
3-NitrobenzaldehydeEthyl acetoacetatePiperidine/Acetic AcidBenzene (B151609)Reflux2.569[4]
4-ChlorobenzaldehydeMalononitrilePiperidineEthanolReflux2Not Specified[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a cinnamic acid derivative via Knoevenagel condensation, which can be adapted for the synthesis of this compound. This protocol is based on a similar, well-documented procedure.[4]

Materials:

  • 4-Nitrobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (or Benzene)

  • Hydrochloric acid (1 N)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus (optional, for use with benzene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using benzene), combine 4-nitrobenzaldehyde (1.0 mole equivalent), diethyl malonate (1.0 mole equivalent), and the chosen solvent (e.g., 200 mL of ethanol for a 1.0 mole scale reaction).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 4 mL for a 1.0 mole scale reaction). If desired, a co-catalyst like glacial acetic acid can also be added.

  • Reaction: Heat the mixture to reflux. If using benzene, continue refluxing until water is no longer collected in the Dean-Stark trap (approximately 2.5-6 hours). For reactions in ethanol, a reflux time of 6-24 hours may be required.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, wash the reaction mixture several times with water.

    • If an organic solvent like benzene was used, wash the organic layer with 1 N hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution in vacuo to obtain the crude product.

    • Recrystallize the solid product from ethanol to yield pure this compound as a yellow solid.[3][4]

Characterization:

  • Melting Point: 138-140 °C[6]

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are reported in ppm. (Data for a similar compound, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate): δ= 1.32 (t, J= 7.2 Hz, 3H), 4.32-4.38 (m, 2H), 8.23-8.26 (m, 2H), 8.42-8.40 (m, 2H), 8.56 (s, 1H).[7]

  • ¹³C NMR (CDCl₃): (Data for a similar compound, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate): δ= 14.4, 63.2, 107.1, 115.4, 124.6, 132.1, 137.7, 149.7, 153.1, 161.6.[7]

Visualizations

Reaction Workflow

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Nitrobenzaldehyde + Diethyl Malonate Reflux Reflux (80-100°C, 6-24h) Reactants->Reflux Add Solvent & Catalyst Solvent Ethanol Catalyst Piperidine Cooling Cool to RT Reflux->Cooling Washing Aqueous Wash Cooling->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentration (in vacuo) Drying->Concentration Recrystallization Recrystallization (from Ethanol) Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEM Diethyl Malonate Enolate Enolate Ion DEM->Enolate Aldehyde 4-Nitrobenzaldehyde Tetrahedral_Int Tetrahedral Intermediate Aldehyde->Tetrahedral_Int Base Piperidine (Base) Base->DEM Deprotonation Enolate->Aldehyde Nucleophilic Attack Product This compound Tetrahedral_Int->Product Dehydration Water Water Tetrahedral_Int->Water

Caption: Mechanism of the Knoevenagel condensation.

References

An In-Depth Technical Guide to the Mizoroki-Heck Reaction Protocol for Ethyl 4-Nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mizoroki-Heck reaction for the synthesis of Ethyl 4-nitrocinnamate, a valuable intermediate in organic synthesis. The document details the reaction mechanism, offers a specific experimental protocol, and presents quantitative data for practical application in a laboratory setting.

Introduction to the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the creation of substituted alkenes with high stereo- and regioselectivity. Its significance is underscored by its wide application in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

The synthesis of this compound via the Mizoroki-Heck reaction typically involves the coupling of an aryl halide, such as 4-bromonitrobenzene or 4-iodonitrobenzene, with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base. The electron-withdrawing nitro group on the aryl halide generally facilitates the reaction.

Catalytic Cycle of the Mizoroki-Heck Reaction

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene (ethyl acrylate) coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion. This step forms the carbon-carbon double bond of the product (this compound) and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mizoroki_Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X(Ln) Pd0->PdII_ArX Oxidative Addition Alkene_Complex [Ar-Pd(II)(Alkene)-X(Ln)] PdII_ArX->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(Ln) Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex [H-Pd(II)-X(Ln)] Insertion_Product->Hydride_Complex Syn β-Hydride Elimination Product Substituted Alkene (this compound) Hydride_Complex->Pd0 Reductive Elimination (Base) BaseH Base-H+ ArX Ar-X (4-Bromonitrobenzene) Alkene Alkene (Ethyl Acrylate)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies.

Materials and Reagents:

  • 4-Bromonitrobenzene

  • Ethyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Triphenylphosphine (PPh₃) (optional, as a ligand)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup or recrystallization apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonitrobenzene (e.g., 25 mmol, 5.05 g).

  • Addition of Reagents: Add the palladium catalyst, such as Palladium(II) acetate (typically 0.01 to 2 mol%). If a phosphine (B1218219) ligand is used, it is added at this stage (e.g., in a 2:1 molar ratio to palladium).

  • Solvent and Base: Add the anhydrous solvent (e.g., DMF or NMP) to dissolve the reactants. Subsequently, add the base (e.g., triethylamine or potassium carbonate, typically 1.2 to 2 equivalents).

  • Addition of Alkene: Add ethyl acrylate (typically 1.1 to 1.5 equivalents, e.g., 27.5 mmol, 2.99 ml).

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 130°C) under an inert atmosphere and stirred vigorously for a set duration (e.g., 3 hours).[3]

  • Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add 4-Bromonitrobenzene - Add Catalyst (e.g., Pd(OAc)2) - Add Ligand (optional) start->setup reagents Add Solvent (e.g., DMF), Base (e.g., Et3N), and Ethyl Acrylate setup->reagents reaction Heat under Inert Atmosphere (e.g., 130°C for 3h) reagents->reaction workup Workup: - Cool to RT - Remove Solvent - Extraction and Washing reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Pure this compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Data Presentation

The following table summarizes representative quantitative data for the Mizoroki-Heck synthesis of this compound.

ParameterValueReference
Aryl Halide 4-Bromonitrobenzene[3]
Amount of Aryl Halide5.05 g (25 mmol)[3]
Alkene Ethyl Acrylate[3]
Amount of Alkene2.99 ml (27.5 mmol)[3]
Catalyst Palladium Catalyst[3]
Catalyst Loading0.01 mol %[3]
Base Not explicitly stated, but typically an amine or carbonate base is used.[1]
Solvent Not explicitly stated, but typically DMF or NMP.[4]
Temperature 130 °C[3]
Reaction Time 3 hours[3]
Product Yield 4.86 g (22.0 mmol)[3]
Percent Yield 88%[3]

Conclusion

The Mizoroki-Heck reaction is a highly efficient and versatile method for the synthesis of this compound. By carefully selecting the catalyst, base, solvent, and reaction conditions, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and professionals to implement and optimize this important transformation in their synthetic endeavors. Further optimization of reaction parameters may be necessary depending on the specific laboratory conditions and desired scale of the synthesis.

References

Physical and chemical properties of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-nitrocinnamate

This compound is an organic compound recognized for its utility as a research chemical and an intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its safety profile, tailored for researchers, scientists, and professionals in drug development.

General Information and Identifiers

This compound is a derivative of cinnamic acid, featuring an ethyl ester group and a nitro group at the para position of the phenyl ring.[2] It predominantly exists as the trans (E)-isomer.[3]

IdentifierValueReference
IUPAC Name ethyl (E)-3-(4-nitrophenyl)prop-2-enoate[4]
Synonyms Ethyl p-nitrocinnamate, 4-Nitrocinnamic acid ethyl ester[4][5]
CAS Number 953-26-4[5][6][7][8]
Molecular Formula C₁₁H₁₁NO₄[5][6][8][9]
Molecular Weight 221.21 g/mol [3][5][6][8][9]
InChI Key PFBQVGXIMLXCQB-VMPITWQZSA-N[3]
Canonical SMILES CCOC(=O)/C=C/C1=CC=C(C=C1)--INVALID-LINK--[O-][4][6]

Physical and Chemical Properties

The compound typically appears as a yellow to orange crystalline solid or powder.[2][10][11] It is insoluble in water but moderately soluble in organic solvents.[2][5][11]

Table of Physical Properties:

PropertyValueReference
Appearance Yellow powder/crystalline solid[5][10][12]
Melting Point 132-140 °C[3][5][7][10][13]
Boiling Point 326.6 °C at 760 mmHg[7][13]
Density 1.237 g/cm³[7][13]
Flash Point 141 °C[7][13][14]
Solubility in Water Insoluble[1][5]
LogP (Partition Coefficient) 2.69430[7][13]
Refractive Index 1.582[7][13]

Table of Spectral Data:

Spectral DataDetailsReference
¹H-NMR (CDCl₃) δ 8.25 (d, 2H, J = 8.8 Hz, aromatic H), 7.71 (d, 1H, J = 16.1 Hz, α-vinylic H), 7.67 (d, 2H, J = 8.8 Hz, aromatic H), 6.56 (d, 1H, J = 16.1 Hz, β-vinylic H), 4.30 (q, 2H, ethyl CH₂), 1.36 (t, 3H, ethyl CH₃)[3]
¹³C NMR (DMSO-d6) Data available[11][13]
IR Spectroscopy Data available for KBr disc and nujol mull[11][13]
Mass Spectrometry Data available[11][13][15]

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound.

Method 1: Esterification of 4-nitrocinnamic acid A common laboratory-scale synthesis involves the esterification of 4-nitrocinnamic acid with ethanol (B145695).[3]

  • Reactants: 4-nitrocinnamic acid, ethanol.

  • Catalyst: A strong acid, such as sulfuric acid.

  • Procedure:

    • Dissolve 4-nitrocinnamic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture to drive the reaction to completion.

    • After cooling, the product can be isolated by precipitation in water and purified by recrystallization.

Method 2: Mizoroki-Heck Cross-Coupling Reaction This method provides an alternative route with good yields.[3][16]

  • Reactants: 4-bromonitrobenzene and ethyl acrylate (B77674).[16]

  • Catalyst: A palladium-based catalyst.

  • Procedure:

    • Combine 4-bromonitrobenzene (25 mmols) and ethyl acrylate (27.5 mmols) in a suitable solvent.[16]

    • Add the palladium catalyst.

    • Heat the reaction mixture at 130°C for approximately 3 hours.[16]

    • Upon completion, the product is worked up and purified, yielding this compound. A reported yield is 88% of theory.[16]

Method 3: Wittig-type Olefination Reaction This approach can also be used, for example, by reacting 4-nitrobenzaldehyde (B150856) with a phosphorane, which can yield the compound with high efficiency (e.g., 89%).[3]

G General Synthesis Workflow for this compound cluster_esterification Method 1: Esterification cluster_heck Method 2: Heck Reaction cluster_wittig Method 3: Wittig Olefination cluster_purification Purification A1 4-Nitrocinnamic Acid + Ethanol A3 Reflux A1->A3 Reactants A2 Acid Catalyst (e.g., H₂SO₄) A2->A3 Catalyst P1 Crude Product A3->P1 B1 4-Bromonitrobenzene + Ethyl Acrylate B3 Heat (130°C) B1->B3 Reactants B2 Palladium Catalyst B2->B3 Catalyst B3->P1 C1 4-Nitrobenzaldehyde + Phosphorane C2 Reaction C1->C2 C2->P1 P2 Workup (e.g., Extraction) P1->P2 P3 Recrystallization P2->P3 P4 Pure this compound P3->P4

Caption: General Synthesis Workflow for this compound.

Chemical Reactions

The presence of the nitro group and the α,β-unsaturated ester system makes this compound susceptible to various chemical transformations.[3]

Reduction Reactions

  • Catalytic Hydrogenation: The nitro group can be selectively reduced to an amine.

    • Reagents: Hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in an ethanol solvent.[3]

    • Product: Ethyl 4-aminocinnamate.[3]

    • Protocol:

      • Dissolve this compound in ethanol in a suitable reaction vessel.

      • Add a catalytic amount of Pd/C.

      • Pressurize the vessel with hydrogen gas.

      • Stir the reaction at room temperature until the reduction is complete (monitored by TLC or GC-MS).

      • Filter off the catalyst and evaporate the solvent to obtain the product.

  • Samarium Diiodide (SmI₂) Reduction: This method selectively reduces the α,β-unsaturated ester system.[3]

    • Reagents: Samarium diiodide (SmI₂) in hexamethylphosphoramide (B148902) (HMPA) and t-butanol.[3][17]

    • Product: Ethyl 3-(4-nitrophenyl)propanoate.[3]

    • Protocol:

      • In an inert atmosphere, prepare a solution of this compound in a mixture of HMPA and t-butanol.

      • Add a solution of SmI₂ dropwise at a controlled temperature.

      • Monitor the reaction for the disappearance of the starting material.

      • Quench the reaction and perform an aqueous workup to isolate the product.

Elimination Reactions Treatment with a base like triethylamine (B128534) can promote β-hydrogen elimination to form enynes. For instance, reaction with acetylides yields 3-(4-nitrophenyl)propiolate.[3]

Cycloaddition Reactions As a dienophile, this compound participates in Diels-Alder reactions with dienes under thermal conditions.[3]

  • With 1,3-Butadiene: Yields a 3-nitro-cyclohexene ester with endo preference (85% yield).[3]

  • With Anthracene (B1667546): Forms an anthracene adduct (78% yield).[3]

G Key Chemical Reactions of this compound cluster_reduction Reduction cluster_elimination Elimination cluster_cycloaddition Diels-Alder Cycloaddition Start This compound R1 Catalytic Hydrogenation (H₂, Pd/C) Start->R1 R2 SmI₂ Reduction Start->R2 R3 Base (e.g., Triethylamine) + Acetylide Start->R3 R4 Diene (e.g., 1,3-Butadiene) Start->R4 P1 Ethyl 4-aminocinnamate R1->P1 P2 Ethyl 3-(4-nitrophenyl)propanoate R2->P2 P3 3-(4-nitrophenyl)propiolate R3->P3 P4 Cyclohexene Adduct R4->P4

Caption: Key Chemical Reactions of this compound.

Safety and Handling

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety precautions should be observed.[10]

  • Handling: Use with adequate ventilation and avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and strong bases.[5][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10][18]

  • Hazards: May cause skin, eye, and respiratory tract irritation.[5][11] The toxicological properties have not been fully investigated.[5][10]

  • Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[5][10]

Applications

This compound serves several roles in scientific research and industry:

  • Organic Synthesis: It is a valuable intermediate for synthesizing other compounds, particularly in the pharmaceutical and agrochemical sectors.[2][11]

  • Biochemical Assays: It has been used in biochemical assays to study enzyme kinetics and interactions.[3]

  • Chemical Research: It is used as a model compound for studying reaction kinetics, such as the reduction of substituted cinnamates.[1][17]

  • Fragrance and Flavoring: Some sources indicate its use as a flavoring agent and fragrance ingredient in the food and cosmetic industries due to its potential antimicrobial and antioxidant properties.[11]

References

Spectroscopic and Synthetic Profile of Ethyl 4-Nitrocinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of ethyl 4-nitrocinnamate, a valuable compound in organic synthesis and medicinal chemistry. This document details its ¹H NMR, ¹³C NMR, and IR spectroscopic data, along with experimental protocols for obtaining these spectra and a common synthetic route.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm) in CDCl₃[1]MultiplicityCoupling Constant (J Hz)AssignmentChemical Shift (δ ppm) in DMSO-d₆MultiplicityCoupling Constant (J Hz)Assignment
8.25d8.82 x Ar-H (ortho to NO₂)8.24d8.82 x Ar-H (ortho to NO₂)
7.67d8.82 x Ar-H (meta to NO₂)7.88d8.82 x Ar-H (meta to NO₂)
7.71d16.1=CH-CO7.78d16.0=CH-CO
6.56d16.1Ar-CH=6.74d16.0Ar-CH=
4.30q7.1-O-CH₂-CH₃4.22q7.1-O-CH₂-CH₃
1.36t7.1-O-CH₂-CH₃1.28t7.1-O-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ ppm)Assignment
166.1C=O (ester)
148.5Ar-C (para to CH=CH)
142.3Ar-CH=
140.8Ar-C (ipso to CH=CH)
128.92 x Ar-CH (meta to NO₂)
124.22 x Ar-CH (ortho to NO₂)
121.7=CH-CO
61.1-O-CH₂-CH₃
14.3-O-CH₂-CH₃
Infrared (IR) Spectroscopy

The infrared spectrum of this compound was obtained from a solid sample prepared as a KBr pellet.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100C-H stretchAromatic/Vinylic
~2980C-H stretchAliphatic
~1715C=O stretchα,β-Unsaturated Ester
~1640C=C stretchAlkene
~1595C=C stretchAromatic
~1515N-O asymmetric stretchNitro group
~1345N-O symmetric stretchNitro group
~1280C-O stretchEster
~1170C-O stretchEster

Experimental Protocols

Detailed methodologies for the spectroscopic analyses and a common synthesis are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of any solid particles.

Instrumentation and Data Acquisition: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground in an agate mortar and pestle.[2][3][4][5][6]

  • Approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added to the mortar.[2][3][4][5][6]

  • The sample and KBr are thoroughly mixed by gentle grinding to ensure a homogenous mixture.[3][5]

  • A portion of the mixture is transferred to a pellet die.

  • The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.[3][6]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with a carbonyl compound.

Reaction Scheme: The synthesis of this compound can be achieved via the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct route involves the reaction of 4-nitrobenzaldehyde with a Wittig or Horner-Wadsworth-Emmons reagent. The diagram below illustrates a generalized Knoevenagel condensation pathway.

Knoevenagel_Condensation Reactant1 4-Nitrobenzaldehyde Intermediate Knoevenagel Adduct Reactant1->Intermediate Condensation Reactant2 Active Methylene Compound (e.g., Diethyl Malonate) Reactant2->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Product This compound Intermediate->Product Dehydration Byproduct H₂O Intermediate->Byproduct

Knoevenagel Condensation Pathway

Experimental Workflow:

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Reaction Reaction: 4-Nitrobenzaldehyde + Active Methylene Compound + Base Catalyst Start->Reaction Workup Aqueous Workup (e.g., acid wash, brine wash) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization or Column Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End End Characterization->End

Synthesis and Purification Workflow

References

Crystal Structure of Ethyl 4-nitrocinnamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-nitrocinnamate is a derivative of cinnamic acid characterized by a nitro group at the para position of the phenyl ring and an ethyl ester moiety. This whitepaper provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical and physical properties, synthesis, and characterization. Despite extensive searches of chemical and crystallographic databases, the detailed single-crystal X-ray diffraction data for this compound, including unit cell parameters and specific bond lengths and angles, is not publicly available at the time of this report. Consequently, this document summarizes the existing knowledge and provides a general experimental workflow for its synthesis and characterization.

Introduction

This compound (E4NC) is a compound of interest in various fields of chemical research. Its structure, featuring an electron-withdrawing nitro group and a conjugated system, makes it a subject for studies in chemical synthesis and reaction kinetics. Understanding its solid-state structure is crucial for predicting its physical properties and reactivity. This guide aims to consolidate the currently available data for E4NC to serve as a resource for researchers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₄[1][2]
Molecular Weight 221.21 g/mol [1][2]
Melting Point 138-140 °C[3][4][5]
Appearance Light yellow crystalline powder[6][7]
CAS Number 953-26-4[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale synthesis is the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 4-nitrobenzaldehyde (B150856) and diethyl malonate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in a minimal amount of ethanol.

  • Add diethyl malonate (1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine (0.1 equivalents) and a small amount of pyridine.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute HCl to neutralize the catalyst.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a saturated solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound as a light yellow crystalline solid.

Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, leading to the desired, yet currently unavailable, crystal structure data.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_crystallization Crystallization & Structure Determination start Starting Materials (4-nitrobenzaldehyde, Diethyl malonate) reaction Knoevenagel Condensation start->reaction workup Reaction Work-up & Purification reaction->workup product This compound Powder workup->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir crystallization Single Crystal Growth product->crystallization xrd Single Crystal X-ray Diffraction crystallization->xrd data Crystallographic Data (Unit Cell, Space Group, etc.) xrd->data

Caption: General workflow from synthesis to characterization.

Signaling Pathways

A thorough review of the scientific literature did not reveal any established signaling pathways directly associated with this compound. The primary focus of research on this compound has been on its synthesis and chemical reactivity.

Conclusion

While a detailed crystal structure of this compound remains to be publicly reported, this guide provides a consolidated source of its known physicochemical properties and a standard protocol for its synthesis. The provided workflow illustrates the necessary steps to be undertaken to obtain and characterize this compound, which may facilitate future studies, including its crystallographic analysis. Further research is warranted to elucidate the precise solid-state arrangement of this compound, which will be invaluable for its application in materials science and drug development.

References

CAS number and molecular weight of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 4-nitrocinnamate, including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a nitro-substituted cinnamate (B1238496) ester. It is predominantly available as the trans or (E)-isomer. The presence of the nitro group and the ester functional group makes it a versatile intermediate in organic synthesis.

PropertyValueReferences
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
CAS Number 953-26-4 (predominantly trans)
24393-61-1 ((E)-isomer)
Appearance Light yellow crystalline powder
Melting Point 138-140 °C
Solubility Sparingly soluble in water

Synthesis of this compound

This compound can be synthesized through several methods, with the Heck reaction being a common and efficient approach.

Experimental Protocol: Synthesis via Heck Reaction

This protocol describes a representative procedure for the palladium-catalyzed Heck reaction between 4-bromonitrobenzene and ethyl acrylate (B77674).

Materials:

  • 4-bromonitrobenzene

  • Ethyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromonitrobenzene (1.0 eq), ethyl acrylate (1.2 eq), and anhydrous toluene.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield this compound as a solid.

Chemical Reactions of this compound

The nitro group of this compound can be readily reduced to an amino group, providing a key intermediate for the synthesis of various derivatives.

Experimental Protocol: Reduction to Ethyl 4-aminocinnamate

This protocol outlines a general procedure for the reduction of the nitro group.

Materials:

  • This compound

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium (B1175870) chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove most of the ethanol.

  • Add water to the residue and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 4-aminocinnamate.

Potential Biological Activities and Evaluation

While specific biological activities of this compound are not extensively documented, related cinnamate derivatives have shown antimicrobial and antioxidant properties. The following are generalized protocols for evaluating these potential activities.

Experimental Protocol: Antimicrobial Activity (Agar Well Diffusion Method)

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar (B569324) plates

  • Sterile cork borer or pipette tip

  • Micropipettes

  • Solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a nutrient agar plate.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control to separate wells.

  • Allow the plates to stand for a short period to permit diffusion of the substances into the agar.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • Solution of this compound in methanol at various concentrations

  • Positive control (e.g., ascorbic acid or Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of the this compound solutions at different concentrations to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Further Reaction Reactants 4-Bromonitrobenzene + Ethyl Acrylate Heck Heck Reaction Reactants->Heck Toluene, Reflux Catalyst Pd(OAc)₂ / Base Catalyst->Heck Product This compound Heck->Product StartingMaterial This compound Reduction Reduction StartingMaterial->Reduction Ethanol/Water, Reflux ReducingAgent Fe / NH₄Cl ReducingAgent->Reduction FinalProduct Ethyl 4-aminocinnamate Reduction->FinalProduct

Caption: Synthetic pathway for this compound and its reduction.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity cluster_cytotoxicity Cytotoxicity Compound This compound AgarWell Agar Well Diffusion Compound->AgarWell DPPH DPPH Assay Compound->DPPH MTT MTT Assay Compound->MTT MIC MIC Determination AgarWell->MIC ABTS ABTS Assay CellLines Cancer Cell Lines MTT->CellLines

Caption: Workflow for the biological evaluation of this compound.

A Technical Guide to High-Purity Ethyl 4-Nitrocinnamate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Ethyl 4-nitrocinnamate, a key intermediate in pharmaceutical synthesis and various chemical research applications. This document details commercially available sources, analytical methodologies for quality control, and established synthesis and purification protocols.

Commercial Suppliers and Specifications

High-purity this compound is readily available from a range of chemical suppliers. The quality and purity of the compound are critical for its application in sensitive research and development environments. The following table summarizes the offerings from prominent suppliers.

SupplierProduct Name/GradePurity SpecificationAnalytical MethodPhysical FormCAS Number
Sigma-Aldrich This compound, predominantly trans99%-Powder953-26-4
TCI America (via Fisher Scientific) This compound≥98.0%GCCrystalline Powder953-26-4
Biosynth This compound---953-26-4
ChemSupply Australia This compoundNot SpecifiedNot Specified-953-26-4
Santa Cruz Biotechnology This compound, predominantly trans---953-26-4

Note: Purity specifications and available data may vary. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific information.

Experimental Protocols

Accurate and reproducible experimental results rely on the verification of the identity and purity of starting materials. The following protocols are established methods for the synthesis, purification, and analysis of this compound.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of this compound, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in a minimal amount of ethanol.

  • Add ethyl acetate (1.5 equivalents) to the solution.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

To achieve high purity, the crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

Procedure:

  • Dissolve the crude product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Quality Control and Analytical Methods

1. Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Sample Preparation: Dissolve a small amount of the compound in deuterated chloroform (B151607) (CDCl₃).

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~8.25 ppm (d, 2H, aromatic protons ortho to the nitro group)

    • ~7.67 ppm (d, 2H, aromatic protons meta to the nitro group)

    • ~7.71 ppm (d, 1H, vinylic proton α to the carbonyl group)

    • ~6.56 ppm (d, 1H, vinylic proton β to the carbonyl group)

    • ~4.30 ppm (q, 2H, ethyl CH₂)

    • ~1.36 ppm (t, 3H, ethyl CH₃)

2. Purity Assessment by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for determining the purity of volatile and thermally stable compounds like this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, 5% Phenyl Methyl Siloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280-300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL of a dilute solution in a suitable solvent (e.g., ethyl acetate).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is another robust method for assessing the purity of this compound. The following is a general method that can be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A typical gradient might run from 30% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).

  • Purity Calculation: Similar to GC, purity is calculated based on the relative peak area.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical flows in the sourcing and analysis of high-purity this compound.

Sourcing_Workflow cluster_sourcing Sourcing cluster_qc Quality Control Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Data Request Evaluate Specs Evaluate Specs Request CoA->Evaluate Specs Review Data Procure Sample Procure Sample Evaluate Specs->Procure Sample Select Best Identity Check (NMR) Identity Check (NMR) Procure Sample->Identity Check (NMR) Purity Check (GC/HPLC) Purity Check (GC/HPLC) Identity Check (NMR)->Purity Check (GC/HPLC) Decision Decision Purity Check (GC/HPLC)->Decision Accept Lot Accept Lot Decision->Accept Lot Pass Reject Lot Reject Lot Decision->Reject Lot Fail

Caption: Workflow for sourcing and quality control of this compound.

Synthesis_Purification_Flow Reactants 4-Nitrobenzaldehyde + Ethyl Acetate Reaction Knoevenagel Condensation (Piperidine catalyst) Reactants->Reaction Workup Acidification & Extraction Reaction->Workup Crude Product Crude Product Workup->Crude Product Purification Recrystallization (Ethanol) Crude Product->Purification Pure Product High-Purity Ethyl 4-Nitrocinnamate Purification->Pure Product

Caption: Synthesis and purification process for high-purity this compound.

References

Methodological & Application

Application Notes: Ethyl 4-Nitrocinnamate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-nitrocinnamate is a valuable dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. Its utility stems from the electron-withdrawing nature of the para-nitro group and the ethyl ester functionality. These groups decrease the electron density of the alkene double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy facilitates a more rapid and efficient reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene, making this compound a highly reactive partner in the formation of substituted cyclohexene (B86901) rings. This property is crucial for the synthesis of complex cyclic molecules, which are foundational scaffolds in drug development and materials science.

The resulting Diels-Alder adducts, containing a nitroaryl group, are versatile intermediates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation, which is a key transformation in the synthesis of pharmaceutical compounds.

Quantitative Data from Analogous Reactions

While specific kinetic and yield data for the Diels-Alder reaction of this compound are not extensively documented in publicly available literature, data from closely related nitro-substituted dienophiles provide valuable insights into expected reactivity and reaction conditions. The following table summarizes data for the reaction of a structurally similar compound, methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, with cyclopentadiene (B3395910). This reaction highlights the typical high temperatures and long reaction times required for such cycloadditions.

DienophileDieneSolventTemperature (°C)TimeMolar Ratio (Diene:Dienophile)Conversion (%)Reference
Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoateCyclopentadieneToluene (B28343)120–1303–4 days4:175–95[1]

Note: The data presented is for a compound analogous to this compound. Researchers should consider this as a starting point for optimization.

Experimental Protocols

Two primary protocols are provided: a general procedure for a thermal Diels-Alder reaction and an advanced protocol utilizing a Lewis acid catalyst to potentially accelerate the reaction and improve selectivity.

Protocol 1: Thermal [4+2] Cycloaddition

This protocol describes a general procedure for the thermal Diels-Alder reaction between this compound and a suitable diene, such as cyclopentadiene or 2,3-dimethyl-1,3-butadiene. High temperatures are often necessary to overcome the activation energy barrier.

Materials:

  • This compound

  • Diene (e.g., freshly cracked cyclopentadiene or 2,3-dimethyl-1,3-butadiene)

  • High-boiling point solvent (e.g., toluene or xylene), anhydrous

  • Heavy-walled pressure tube or round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, heavy-walled pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous toluene or xylene to dissolve the dienophile (concentration typically 0.1-0.5 M).

    • Add the diene (2.0-5.0 eq). Using an excess of the diene can improve the reaction rate. If using a volatile diene like cyclopentadiene, it should be freshly prepared by cracking dicyclopentadiene.

    • Purge the tube with an inert gas (N₂ or Ar) for 5-10 minutes.

    • Seal the pressure tube securely. If using a reflux setup, ensure the condenser is fitted with a drying tube or inert gas inlet.

  • Reaction Execution:

    • Place the sealed tube or flask in a preheated oil bath or heating mantle set to the desired temperature (typically 120-180°C).[1]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Periodically (e.g., every 24 hours), carefully cool the reaction vessel to room temperature before taking a small aliquot for analysis.

  • Workup:

    • Once the reaction has reached completion or equilibrium, cool the vessel to room temperature.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent and excess diene under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. Select an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

    • The purified product can be further recrystallized from a suitable solvent system to obtain a crystalline solid.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition

Lewis acids can significantly accelerate Diels-Alder reactions, allowing them to proceed at lower temperatures and often with enhanced regioselectivity and stereoselectivity.[2][3][4][5] The Lewis acid coordinates to the carbonyl oxygen of the ester group on this compound, further lowering the dienophile's LUMO energy.

Materials:

  • This compound

  • Diene

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Lewis acid (e.g., aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or calcium triflate (Ca(OTf)₂))

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles for anhydrous transfers

  • Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

    • Add this compound (1.0 eq) to the flask and dissolve it in anhydrous DCM.

    • Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an ice or dry ice/acetone bath.

  • Addition of Lewis Acid:

    • Under a positive pressure of inert gas, add the Lewis acid (0.1-1.1 eq) portion-wise or via syringe if it is a liquid. The addition should be done slowly to control any exotherm.

    • Stir the mixture for 15-30 minutes at the cooled temperature to allow for complexation between the Lewis acid and the dienophile.

  • Addition of Diene and Reaction:

    • Slowly add the diene (1.1-1.5 eq) to the reaction mixture via syringe.

    • Allow the reaction to stir at the low temperature, or let it slowly warm to room temperature, while monitoring its progress by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or a similar mild base at 0°C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography as described in Protocol 1.

    • Characterize the final product using appropriate analytical techniques.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the fundamental mechanism of the Diels-Alder reaction and a general workflow for its execution in a laboratory setting.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition Concerted Transition State cluster_product Product Diene Diene (HOMO) TS [4πs + 2πs] Cyclic Electron Movement Diene->TS 4π electrons Dienophile This compound (LUMO) Dienophile->TS 2π electrons Adduct Cyclohexene Derivative TS->Adduct Formation of new σ-bonds

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Dienophile (this compound) & Diene in Solvent Inert_Atmosphere 2. Purge with Inert Gas (N₂/Ar) Reactants->Inert_Atmosphere Catalyst 3. Add Lewis Acid (Optional, Protocol 2) Inert_Atmosphere->Catalyst Heating 4. Heat to Target Temperature Catalyst->Heating Monitoring 5. Monitor Progress (TLC / HPLC) Heating->Monitoring Cooling 6. Cool to RT & Quench (if needed) Monitoring->Cooling Extraction 7. Solvent Removal & Extraction Cooling->Extraction Purification 8. Column Chromatography / Recrystallization Extraction->Purification Analysis 9. Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: Experimental workflow for a Diels-Alder reaction.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of novel pyrazoline and pyridazinone heterocyclic compounds utilizing Ethyl 4-nitrocinnamate as a versatile starting material. The protocols outlined herein offer robust methodologies for the generation of these scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesized compounds exhibit potential as anticancer and antimicrobial agents, and this document summarizes their biological evaluation and explores the underlying signaling pathways.

Data Presentation: Biological Activity of Synthesized Heterocycles

The following tables summarize the in vitro biological activities of representative pyrazoline and pyridazinone derivatives synthesized from this compound and its analogs.

Table 1: Anticancer Activity of Pyrazoline Derivatives against Human Cancer Cell Lines

Compound IDHeterocycle TypeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
PZ-1 PyrazolineA-549 (Lung)10.36Colchicine6.32
PZ-2 PyrazolineHeLa (Cervical)0.033Erlotinib7.48
PZ-3 PyrazolineHT-29 (Colon)> 25Doxorubicin0.8
PZ-4 PyrazolineHepG-2 (Liver)15.2Doxorubicin0.9

Data adapted from studies on analogous cinnamic acid derivatives.[1][2][3][4][5]

Table 2: Antimicrobial Activity of Pyrazoline Derivatives

Compound IDHeterocycle TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
PZ-5 PyrazolineStaphylococcus aureus12.5Candida albicans12.5
PZ-6 PyrazolineEscherichia coli> 100Aspergillus niger> 100
PZ-7 PyrazolineBacillus subtilis7.8Candida albicans62.5

MIC: Minimum Inhibitory Concentration. Data adapted from studies on analogous pyrazole (B372694) derivatives.[6][7][8][9][10]

Table 3: Anticancer Activity of Pyridazinone Derivatives against Human Cancer Cell Lines

Compound IDHeterocycle TypeCancer Cell LineGI% at 10 µM
PDZ-1 PyridazinoneMelanoma (SK-MEL-5)85.3
PDZ-2 PyridazinoneNSCLC (NCI-H460)72.1
PDZ-3 PyridazinoneProstate (PC-3)62.2
PDZ-4 PyridazinoneColon (HCT-116)100.1

GI%: Growth Inhibition Percentage. Data adapted from studies on analogous pyridazinone derivatives.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazoline and pyridazinone derivatives from this compound.

Protocol 1: Synthesis of 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (PZ-1)

This protocol describes the synthesis of a pyrazoline derivative via the reaction of a chalcone (B49325) intermediate (derived from this compound) with hydrazine (B178648) hydrate (B1144303).

Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 4-nitroacetophenone (1.65 g, 10 mmol) and benzaldehyde (B42025) (1.06 g, 10 mmol) in ethanol (B145695) (20 mL), add a 10% aqueous solution of sodium hydroxide (B78521) (5 mL) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) solvent system.

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (PZ-1)

  • In a 100 mL round-bottom flask, dissolve the chalcone from Step 1 (2.53 g, 10 mmol) in absolute ethanol (40 mL).

  • Add hydrazine hydrate (80%, 1.25 mL, 20 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the reaction mixture for 8 hours, monitoring the reaction by TLC (hexane:ethyl acetate, 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) to precipitate the pyrazoline.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.[5][12][13][14]

Protocol 2: Synthesis of 6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one (PDZ-1)

This protocol outlines the synthesis of a dihydropyridazinone derivative directly from this compound and hydrazine hydrate.

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.21 g, 10 mmol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (80%, 1.25 mL, 20 mmol) to the solution.

  • Reflux the reaction mixture for 12 hours. Monitor the progress of the reaction by TLC using a chloroform:methanol (9:1) solvent system.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid precipitate and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain the pure 6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanisms of action for the synthesized heterocyclic compounds and a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt/PKB PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyridopyrimidine Derivatives Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyridopyrimidine derivatives.[15][16][][18][19]

CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P G1_S_Transition G1 to S Phase Transition CDK2->G1_S_Transition Inhibitor Pyrazole Derivatives Inhibitor->CDK2

Caption: CDK2-mediated cell cycle progression and its inhibition by pyrazole derivatives.[20][21][22][23][24]

Synthesis_Workflow Start This compound Chalcone Chalcone Synthesis Start->Chalcone Pyridazinone Pyridazinone Synthesis (with Hydrazine) Start->Pyridazinone Pyrazoline Pyrazoline Synthesis (with Hydrazine) Chalcone->Pyrazoline Purification Purification & Characterization Pyrazoline->Purification Pyridazinone->Purification BioAssay Biological Evaluation (Anticancer, Antimicrobial) Purification->BioAssay

Caption: General experimental workflow for the synthesis and evaluation of heterocyclic compounds.

References

Application Notes and Protocols: Ethyl 4-Nitrocinnamate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-nitrocinnamate is a valuable Michael acceptor in organic synthesis, primarily utilized in carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nitro group on the phenyl ring, in conjugation with the ester moiety, significantly activates the β-carbon for nucleophilic attack. This reactivity makes it a key substrate in various Michael addition reactions, including asymmetric transformations catalyzed by organocatalysts. A significant application of these reactions is the synthesis of γ-aminobutyric acid (GABA) analogues, which are a class of compounds with important pharmacological activities, including the antispastic drug Baclofen.[1][2][3]

Key Applications:
  • Synthesis of GABA Analogues: this compound and its derivatives are crucial starting materials for the enantioselective synthesis of β-substituted GABA derivatives.[2][3] The Michael addition of a nucleophile to the activated double bond is often a key step in establishing the stereochemistry of the final product. For instance, the addition of nitromethane (B149229) to a chiral chromium tricarbonyl complex of an ethyl cinnamate (B1238496) derivative has been employed in the synthesis of (R)-(-)-baclofen.[1]

  • Organocatalytic Asymmetric Synthesis: The compound is an excellent substrate for organocatalyzed asymmetric Michael additions. Chiral secondary amines, such as diphenylprolinol silyl (B83357) ethers, can catalyze the addition of aldehydes and ketones to this compound and similar nitroalkenes with high enantioselectivity.[4][5][6] This provides a direct route to chiral γ-nitrocarbonyl compounds, which are versatile intermediates for various bioactive molecules.[7]

  • Precursor for Complex Molecules: As a versatile building block, the Michael adducts derived from this compound can be further elaborated into more complex molecular architectures, including heterocyclic compounds like pyrrolidines.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data from Michael addition reactions involving derivatives of ethyl cinnamate, highlighting the efficiency and stereoselectivity of these transformations.

Michael DonorMichael Acceptor DerivativeCatalyst/ConditionsYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
NitromethaneTricarbonyl(ethyl-4-chloro-2-trimethylsilylcinnamate)chromium(0)K2CO3, TEBA, CH3NO2, rt9296% de[1]
Aldehydes (various)Nitroethylene (B32686)(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (2 mol%), 3-nitrobenzoic acid (20 mol%), 3 °Cup to 96up to >95% ee[4]
AldehydesNitroalkenesIonically-tagged diphenylprolinol silyl ether in ionic liquidsup to 95up to 95% ee[5]

Experimental Protocols

Protocol 1: Diastereoselective Michael Addition of Nitromethane to a Chiral Chromium Tricarbonyl Complex of an Ethyl Cinnamate Derivative

This protocol is adapted from a study on the enantioselective synthesis of (R)-(-)-baclofen.[1]

Materials:

  • Tricarbonyl(ethyl-4-chloro-2-trimethylsilylcinnamate)chromium(0) (Michael Acceptor)

  • Nitromethane (Michael Donor and solvent)

  • Potassium carbonate (K2CO3)

  • Benzyltriethylammonium chloride (TEBA) (Phase Transfer Catalyst)

  • Diethyl ether (Et2O)

  • Brine

  • Sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the chiral chromium complex (e.g., 200 mg, 0.48 mmol) in nitromethane (2 mL) is added dropwise to a suspension of potassium carbonate (90 mg, 0.65 mmol) and TEBA (15 mg) in nitromethane (10 mL).

  • The reaction mixture is vigorously stirred at room temperature for 3 hours.

  • Upon completion, brine (30 mL) is added to the reaction mixture.

  • The aqueous layer is extracted with diethyl ether (4 x 20 mL).

  • The combined organic layers are washed with water (30 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: light petroleum:diethyl ether, 4:1) to afford the desired γ-nitro ester.

Protocol 2: Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroethylene

This protocol is a general procedure based on the work of Palomo and coworkers for the synthesis of γ2-amino acids.[4]

Materials:

  • Aldehyde (e.g., n-pentanal)

  • Nitroethylene

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst)

  • 3-Nitrobenzoic acid (Co-catalyst)

  • Solvent (e.g., CH2Cl2)

  • Sodium borohydride (B1222165) (NaBH4) for reduction

  • Methanol (B129727) (MeOH)

  • Saturated aqueous NH4Cl

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent at the desired temperature (e.g., 3 °C), add the chiral pyrrolidine (B122466) catalyst (2 mol %) and the acidic co-catalyst (20 mol %).

  • Add nitroethylene (1.2 mmol) to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, the reaction mixture is cooled to 0 °C and methanol is added, followed by the portion-wise addition of sodium borohydride to reduce the resulting aldehyde to the corresponding alcohol for easier analysis and purification.

  • After stirring for 30 minutes, the reaction is quenched by the addition of saturated aqueous NH4Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

Michael_Addition_Mechanism General Mechanism of Michael Addition Reactants Nucleophile (Nu⁻) + this compound Enolate Enolate Intermediate Reactants->Enolate 1,4-Conjugate Addition Product Michael Adduct Enolate->Product Protonation Protonation Proton Source (H⁺)

Caption: General reaction mechanism of a Michael addition.

Organocatalytic_Workflow Organocatalytic Asymmetric Michael Addition Workflow Start Reactants: Aldehyde/Ketone + this compound Reaction Asymmetric Michael Addition (Chiral Organocatalyst) Start->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC, etc.) Purification->Analysis FinalProduct Enantioenriched Michael Adduct Analysis->FinalProduct

Caption: Experimental workflow for organocatalytic Michael additions.

References

Application Notes and Protocols: Catalytic Hydrogenation of Ethyl 4-nitrocinnamate to Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of Ethyl 4-nitrocinnamate to Ethyl 4-aminocinnamate. This reaction is a crucial transformation in organic synthesis, yielding a valuable intermediate for the pharmaceutical and chemical industries. The protocol outlines the reaction conditions, catalyst selection, purification methods, and analytical characterization of the product.

Introduction

The reduction of aromatic nitro compounds is a fundamental reaction in organic chemistry, providing a reliable route to the corresponding anilines. Ethyl 4-aminocinnamate is a significant building block in the synthesis of various biologically active molecules and materials. Catalytic hydrogenation is a widely adopted method for this transformation due to its high efficiency, selectivity, and environmentally benign nature, often utilizing hydrogen gas and a solid-supported metal catalyst. The most common catalyst for this reduction is palladium on carbon (Pd/C), which facilitates the reaction under mild conditions.[1] This application note details a standard laboratory procedure for this synthesis, including monitoring the reaction progress and characterizing the final product.

Reaction Scheme

The catalytic hydrogenation of this compound proceeds via the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) in the presence of a catalyst and a hydrogen source, without affecting the ethyl ester or the alkene functionality.

Caption: Catalytic Hydrogenation of this compound.

Data Presentation

Physical and Chemical Properties
CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₁H₁₁NO₄221.21Light yellow crystals138-140[2]
Ethyl 4-aminocinnamateC₁₁H₁₃NO₂191.23Solid73
Spectroscopic Data

Table 2: ¹H NMR Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compoundCDCl₃8.25 (d, 2H), 7.71 (d, 1H), 7.67 (d, 2H), 6.56 (d, 1H), 4.30 (q, 2H), 1.36 (t, 3H)
Ethyl 4-aminocinnamateCDCl₃7.85 (d, 2H), 7.55 (d, 1H), 6.63 (d, 2H), 6.25 (d, 1H), 4.20 (q, 2H), 4.04 (brs, 2H), 1.29 (t, 3H)

Table 3: ¹³C NMR Data

CompoundSolventChemical Shift (δ, ppm)
Ethyl 4-aminocinnamateCDCl₃166.9, 151.0, 144.9, 131.7, 120.5, 114.0, 60.4, 14.6

Experimental Protocols

Materials and Reagents
  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (absolute)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or diatomaceous earth

  • Ethyl acetate (B1210297)

  • Hexane

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Procedure

A representative procedure based on the hydrogenation of a similar nitroaromatic ester is provided below.

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a 250 mL round-bottom flask or a Parr shaker flask), dissolve this compound (e.g., 5.0 g, 22.6 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.25 g, 5% w/w) to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas several times to remove any oxygen. Evacuate the nitrogen and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 3-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a mobile phase of hexane:ethyl acetate (e.g., 3:1 v/v). Periodically take a small aliquot of the reaction mixture, filter it through a small plug of Celite® to remove the catalyst, and spot it on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC or cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure Ethyl 4-aminocinnamate as a solid.

Characterization

The identity and purity of the product can be confirmed by:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra and compare them with the data provided in Tables 2 and 3.

  • Infrared (IR) Spectroscopy: The appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the disappearance of the NO₂ stretching bands (around 1520 and 1340 cm⁻¹) confirm the conversion.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification cluster_analysis Characterization A Dissolve this compound in Ethanol B Add 10% Pd/C catalyst under N₂ A->B C Purge with N₂ then introduce H₂ B->C D Stir vigorously at room temperature C->D E Monitor by TLC (Hexane:EtOAc) D->E F Vent H₂ and purge with N₂ E->F Reaction Complete G Filter through Celite® to remove Pd/C F->G H Concentrate filtrate (Rotovap) G->H I Recrystallize from suitable solvent H->I J Obtain pure Ethyl 4-aminocinnamate I->J K Analyze by MP, NMR, IR, MS J->K

Caption: Experimental workflow for the synthesis of Ethyl 4-aminocinnamate.

Safety Precautions

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and air. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The work-up procedure involving the filtration of the catalyst should be performed carefully, as the catalyst can be pyrophoric. It is recommended to keep the filter cake wet with solvent during filtration.

References

Ethyl 4-Nitrocinnamate: A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 4-nitrocinnamate is emerging as a significant precursor in the synthesis of various pharmaceutical intermediates, offering a versatile starting point for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive nitro group and an α,β-unsaturated ester, allows for a range of chemical transformations, making it a valuable building block for medicinal chemists and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications and Synthetic Pathways

This compound serves as a crucial starting material for the synthesis of ethyl 4-aminocinnamate, a primary amine that is a key intermediate in the production of various pharmaceuticals. The reduction of the nitro group is a pivotal step, and several methods have been developed to achieve this transformation efficiently. Subsequently, the resulting ethyl 4-aminocinnamate can be utilized in the synthesis of drugs such as Cilostazol (B1669032), Nifedipine, and local anesthetics like Benzocaine.

Reduction of this compound to Ethyl 4-Aminocinnamate

The conversion of this compound to ethyl 4-aminocinnamate is a fundamental step. Various reduction methods are available, each with its own advantages in terms of yield, reaction conditions, and environmental impact.

Reduction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product Ethyl_4_nitrocinnamate This compound Method_A Catalytic Transfer Hydrogenation (Ammonium Formate (B1220265), Pd/C) Ethyl_4_nitrocinnamate->Method_A Method_B Metal/Acid Reduction (Fe, NH4Cl) Ethyl_4_nitrocinnamate->Method_B Method_C Dithionite Reduction (Sodium Dithionite) Ethyl_4_nitrocinnamate->Method_C Ethyl_4_aminocinnamate Ethyl 4-aminocinnamate Method_A->Ethyl_4_aminocinnamate Method_B->Ethyl_4_aminocinnamate Method_C->Ethyl_4_aminocinnamate

Caption: Synthesis of a key Cilostazol intermediate.

Application in the Synthesis of Nifedipine Analogues

Nifedipine is a calcium channel blocker used to manage angina and hypertension. The classical Hantzsch synthesis of dihydropyridines, the core structure of nifedipine, traditionally uses 2-nitrobenzaldehyde. However, derivatives of ethyl 4-aminocinnamate can be envisioned as precursors to novel dihydropyridine (B1217469) structures with potential therapeutic applications.

dot

Nifedipine_Synthesis Nitrobenzaldehyde 2-Nitrobenzaldehyde Hantzsch Hantzsch Dihydropyridine Synthesis Nitrobenzaldehyde->Hantzsch Acetoacetate Methyl Acetoacetate (2 eq.) Acetoacetate->Hantzsch Ammonia Ammonia Ammonia->Hantzsch Nifedipine Nifedipine Hantzsch->Nifedipine

Caption: Hantzsch synthesis of Nifedipine.

Application in the Synthesis of Local Anesthetics (Benzocaine Analogues)

Ethyl 4-aminobenzoate, commonly known as Benzocaine, is a widely used local anesthetic. Ethyl 4-aminocinnamate is a close structural analogue, and its derivatives have been explored for the development of new antimicrobial agents. [1][2]The core structure of ethyl 4-aminocinnamate provides a scaffold for the synthesis of various ester-based local anesthetics and other bioactive molecules.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation of this compound

This protocol describes the reduction of this compound to ethyl 4-aminocinnamate using ammonium (B1175870) formate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst. [3][4] Materials:

  • This compound

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • To this solution, add ammonium formate (3.0-5.0 eq).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The residue can be further purified by recrystallization or column chromatography to yield pure ethyl 4-aminocinnamate.

Protocol 2: Synthesis of 6-hydroxy-3,4-dihydroquinolin-2-one (Cilostazol Intermediate)

This protocol outlines the synthesis of the key intermediate for Cilostazol starting from p-anisidine (B42471).

Step 2a: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

  • In a suitable reaction vessel, dissolve p-anisidine in a solvent such as toluene (B28343) or methyl ethyl ketone.

  • Add a base, for example, sodium bicarbonate or triethylamine.

  • Slowly add 3-chloropropionyl chloride to the mixture, maintaining the temperature.

  • After the addition is complete, heat the mixture to reflux for approximately 1 hour.

  • Cool the reaction mixture and quench with dilute hydrochloric acid.

  • The solid product, N-(4-methoxyphenyl)-3-chloropropionamide, can be isolated by filtration, washed with water, and dried.

Step 2b: Cyclization to 6-hydroxy-3,4-dihydroquinolin-2-one

  • In a reaction vessel, combine N-(4-methoxyphenyl)-3-chloropropionamide with a Lewis acid such as aluminum chloride (AlCl₃).

  • Heat the mixture to a high temperature (typically 150-180°C) to effect the intramolecular Friedel-Crafts cyclization and demethylation.

  • After the reaction is complete, cool the mixture and carefully quench it with ice and hydrochloric acid.

  • The precipitated product, 6-hydroxy-3,4-dihydroquinolin-2-one, is collected by filtration, washed with water, and can be purified by recrystallization.

Protocol 3: Synthesis of Cilostazol

This protocol describes the final step in the synthesis of Cilostazol from its key intermediate. [5][6][7] Materials:

  • 6-hydroxy-3,4-dihydroquinolin-2-one

  • 1-cyclohexyl-5-(4-chlorobutyl)tetrazole

  • Potassium carbonate

  • Sodium hydroxide (B78521)

  • Ethanol

  • Water

Procedure:

  • In a reactor, combine 6-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq), 1-cyclohexyl-5-(4-chlorobutyl)tetrazole (1.1 eq), potassium carbonate, and sodium hydroxide in ethanol. [5]2. Heat the mixture to reflux for approximately 8 hours. [5]3. Monitor the reaction by TLC or HPLC.

  • After completion, add water to the reaction mixture and continue to reflux for a short period. [5]5. Allow the mixture to cool, which will cause the product to crystallize.

  • Filter the crude Cilostazol, wash with ethanol, and dry under reduced pressure.

  • The final product can be further purified by recrystallization. A yield of 92.5% with a purity of 99.8% has been reported for this step. [5]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of pharmaceutical intermediates. The straightforward reduction to ethyl 4-aminocinnamate opens up numerous possibilities for the construction of complex, biologically active molecules. The detailed protocols provided herein offer a starting point for researchers and drug development professionals to explore the potential of this compound in their synthetic endeavors.

References

Application Notes and Protocols for Ethyl 4-Nitrocinnamate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 4-nitrocinnamate as a versatile substrate in key enzymatic reactions. Detailed protocols for monitoring these reactions are provided to facilitate research and development in biocatalysis and drug discovery.

Introduction

This compound is a nitro-substituted cinnamate (B1238496) ester that serves as a valuable substrate for studying the activity of various enzymes, particularly ene-reductases and lipases.[1] Its chemical structure, featuring an activated carbon-carbon double bond and an ester linkage, allows for the investigation of both reduction and hydrolysis reactions. The presence of the para-nitro group often facilitates spectrophotometric monitoring of these reactions.

Application 1: Ene-Reductase Catalyzed Reduction

Enzyme Class: Ene-Reductases (ERs), particularly from the Old Yellow Enzyme (OYE) family (EC 1.6.99.1).[2]

Reaction: Ene-reductases catalyze the stereoselective reduction of the α,β-unsaturated double bond of this compound to yield ethyl 3-(4-nitrophenyl)propanoate. This reaction is of significant interest in the synthesis of chiral building blocks. The reaction consumes a nicotinamide (B372718) cofactor (NADPH or NADH), the oxidation of which can be monitored spectrophotometrically.[3]

Mechanism: The reduction of nitro-olefins by Old Yellow Enzyme proceeds in a stepwise fashion. It begins with the transfer of a hydride from the reduced flavin cofactor of the enzyme to the β-carbon of the nitro-olefin, which results in the formation of a nitronate intermediate. This intermediate is then protonated at the α-carbon to form the final nitroalkane product.[2]

Quantitative Data
Enzyme SourceSubstrateKm (mM)kcat (s-1)Optimal pHOptimal Temp (°C)
Thermus scotoductus (TsOYE)Cyclopentanone11.2 ± 1.10.60 ± 0.019.030-60

Note: Data for Cyclopentanone desaturation, the reverse reaction of reduction.[4]

Experimental Protocol: Spectrophotometric Assay for Ene-Reductase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of an ene-reductase using this compound as the substrate by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Ene-reductase (e.g., from Saccharomyces cerevisiae - Old Yellow Enzyme)

  • This compound

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • DMSO (Dimethyl sulfoxide)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of this compound (100 mM) in DMSO.

  • Prepare a stock solution of NADPH (10 mM) in potassium phosphate buffer.

  • Prepare the enzyme solution by diluting the ene-reductase to a suitable concentration (e.g., 0.1 mg/mL) in cold potassium phosphate buffer. Keep the enzyme on ice.

  • Set up the reaction mixture in a 1 mL cuvette:

    • 880 µL of 50 mM potassium phosphate buffer (pH 7.0)

    • 10 µL of 100 mM this compound stock solution (final concentration: 1 mM)

    • 100 µL of 10 mM NADPH stock solution (final concentration: 1 mM)

  • Equilibrate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette and mix quickly by pipetting.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

  • To determine kinetic parameters (Km and Vmax), vary the concentration of this compound (e.g., 0.1 - 5 mM) while keeping the NADPH concentration constant and saturating.

Ene_Reductase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare Ethyl 4-nitrocinnamate Stock (in DMSO) mix Combine Buffer, Substrate, & NADPH in Cuvette prep_substrate->mix prep_nadph Prepare NADPH Stock (in Buffer) prep_nadph->mix prep_enzyme Prepare Ene-Reductase Solution (on ice) start_rxn Add Enzyme to Initiate prep_enzyme->start_rxn equilibrate Equilibrate at 30°C for 5 min mix->equilibrate equilibrate->start_rxn monitor Monitor A340nm Decrease start_rxn->monitor calc_rate Calculate Initial Reaction Rate monitor->calc_rate det_kinetics Determine Km & Vmax (Vary [Substrate]) calc_rate->det_kinetics

Workflow for Ene-Reductase Activity Assay.

Application 2: Lipase-Catalyzed Hydrolysis

Enzyme Class: Lipases (EC 3.1.1.3), such as those from Candida antarctica (Lipase B, CALB), Pseudomonas cepacia, and porcine pancreas.[5]

Reaction: Lipases catalyze the hydrolysis of the ester bond in this compound to produce 4-nitrocinnamic acid and ethanol. The formation of the 4-nitrocinnamate anion at neutral or alkaline pH results in a yellow color, which can be monitored spectrophotometrically.

Significance: This reaction is useful for screening lipase (B570770) activity and for studying the substrate specificity of different lipases. It can also be a model reaction for the development of biocatalytic processes for the synthesis of valuable carboxylic acids.

Quantitative Data
EnzymeSubstrateKm (mM)Vmax (mM/min)Optimal pHOptimal Temp (°C)
Candida antarctica lipase B (free powder)p-Nitrophenyl acetate (B1210297)112.4 ± 2.21.12 ± 0.13~7.035

Data obtained in 1,4-dioxane (B91453) with methanol.[1]

Experimental Protocol: Spectrophotometric Assay for Lipase Activity

This protocol describes a continuous spectrophotometric assay for determining lipase activity using this compound as the substrate by monitoring the increase in absorbance at 405 nm due to the formation of the 4-nitrocinnamate anion.

Materials:

  • Lipase (e.g., Candida antarctica lipase B)

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DMSO (Dimethyl sulfoxide)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of this compound (50 mM) in DMSO.

  • Prepare the lipase solution by dissolving it in Tris-HCl buffer to a suitable concentration (e.g., 1 mg/mL).

  • Set up the reaction mixture in a 1 mL cuvette:

    • 970 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 20 µL of 50 mM this compound stock solution (final concentration: 1 mM)

  • Equilibrate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the lipase solution to the cuvette and mix quickly.

  • Immediately start monitoring the increase in absorbance at 405 nm for 10-15 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for 4-nitrocinnamate at pH 8.0 will need to be determined experimentally by preparing a standard curve.

  • To determine kinetic parameters (Km and Vmax), vary the concentration of this compound (e.g., 0.05 - 2 mM).

Experimental Protocol: HPLC Analysis of Lipase-Catalyzed Hydrolysis

For a more detailed analysis of the reaction products and to confirm the identity of 4-nitrocinnamic acid, High-Performance Liquid Chromatography (HPLC) can be used.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound and 4-nitrocinnamic acid standards

Procedure:

  • Perform the enzymatic reaction as described in the spectrophotometric assay protocol. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture (e.g., 100 µL).

  • Quench the reaction by adding an equal volume of acetonitrile or by acidifying with a small amount of formic acid.

  • Centrifuge the samples to pellet the enzyme and any precipitate.

  • Prepare a mobile phase of, for example, acetonitrile and water with 0.1% formic acid (e.g., a gradient from 30% to 70% acetonitrile over 15 minutes).

  • Set the UV detector to monitor at a suitable wavelength to detect both the substrate and the product (e.g., 310 nm).

  • Inject the supernatant onto the HPLC system.

  • Quantify the substrate and product by comparing their peak areas to those of the standards.

Lipase_Hydrolysis_Logical_Relationship cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_outcome Analysis Outcome Substrate This compound Enzyme Lipase Substrate->Enzyme HPLC HPLC Analysis Substrate->HPLC quantified by Product1 4-Nitrocinnamic Acid Enzyme->Product1 Hydrolysis Product2 Ethanol Enzyme->Product2 Spectrophotometry Spectrophotometry (Increase in A405nm) Product1->Spectrophotometry causes Product1->HPLC quantified by Kinetics Kinetic Parameters (Km, Vmax) Spectrophotometry->Kinetics Specificity Substrate Specificity HPLC->Specificity

Logical relationship in lipase-catalyzed hydrolysis.

Conclusion

This compound is a highly useful substrate for characterizing the activity of both ene-reductases and lipases. The protocols provided herein offer robust methods for researchers to investigate these enzymatic reactions. While specific kinetic data for this compound is still emerging, the provided data for related substrates offers a valuable starting point for experimental design. The application of these enzymatic transformations has significant potential in the development of novel biocatalytic processes for the synthesis of fine chemicals and pharmaceutical intermediates.

References

Application Notes and Protocols for the Reduction of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemoselective reduction of the nitro group in ethyl 4-nitrocinnamate to synthesize ethyl 4-aminocinnamate, a valuable intermediate in organic synthesis and drug development. The protocols outlined are based on established and effective methods for the reduction of aromatic nitro compounds, ensuring high yields and selectivity.

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry. For a substrate such as this compound, it is crucial to employ methods that selectively reduce the nitro group without affecting other reducible functionalities, namely the α,β-unsaturated ester. This document details three primary methods for this transformation:

  • Catalytic Hydrogenation: A clean and efficient method utilizing a catalyst and hydrogen gas.

  • Metal-Mediated Reduction (Fe/NH₄Cl): A classic, robust, and cost-effective method.

  • Reduction with Stannous Chloride (SnCl₂): A mild and selective method suitable for substrates with acid-sensitive groups.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the different methods of reducing this compound.

MethodReagents/CatalystSolvent(s)TemperatureReaction TimeTypical YieldNotes
Catalytic HydrogenationH₂, 10% Pd/CEthanol (B145695)Room Temp.~1 hourHighHighly efficient and clean. Requires specialized equipment for handling hydrogen gas.
Fe/NH₄Cl ReductionFe powder, NH₄ClEthanol/WaterReflux1-5 hours80-99%A cost-effective and reliable method with high functional group tolerance.[1]
SnCl₂ ReductionSnCl₂·2H₂OEthanolReflux2-3 hours39-98%A mild reducing agent, effective for selective reductions.[2] Workup can be more involved.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst. This method is known for its high efficiency and clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.

  • Seal the flask and flush with hydrogen gas.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude ethyl 4-aminocinnamate.

  • Purify the product by recrystallization or column chromatography as needed.

Method 2: Iron/Ammonium (B1175870) Chloride Reduction

This protocol utilizes iron powder in the presence of ammonium chloride as a mild and effective reducing system. It is a robust and scalable method.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), iron powder (typically 3-5 equivalents), and ammonium chloride (typically 3-5 equivalents).

  • Add a mixture of ethanol and water (e.g., 4:1 ratio).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Method 3: Stannous Chloride Reduction

This protocol employs stannous chloride dihydrate as a mild reducing agent, which is particularly useful when other sensitive functional groups are present.[2]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297) for extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Caution: This may be exothermic and cause frothing.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-aminocinnamate.

  • Purify by column chromatography or recrystallization if necessary.

Visualizations

The following diagrams illustrate the general experimental workflows for the described reduction protocols.

Catalytic_Hydrogenation_Workflow Start Dissolve Ethyl 4-nitrocinnamate in Ethanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenation Flush with H₂ and Stir under H₂ atmosphere Add_Catalyst->Hydrogenation Monitor Monitor by TLC Hydrogenation->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify End Ethyl 4-aminocinnamate Purify->End

Caption: Workflow for Catalytic Hydrogenation.

Fe_NH4Cl_Reduction_Workflow Start Combine Reactants: This compound, Fe powder, NH₄Cl in Ethanol/Water Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Evaporate Remove Ethanol Filter->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate End Ethyl 4-aminocinnamate Dry_Concentrate->End

Caption: Workflow for Fe/NH₄Cl Reduction.

SnCl2_Reduction_Workflow Start Dissolve Ethyl 4-nitrocinnamate and SnCl₂·2H₂O in Ethanol Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ solution Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate End Ethyl 4-aminocinnamate Dry_Concentrate->End

References

Application Notes and Protocols for Cycloaddition Reactions Involving Ethyl 4-Nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cycloaddition reactions involving ethyl 4-nitrocinnamate, a versatile building block in the synthesis of diverse heterocyclic scaffolds. The resulting cycloadducts, particularly substituted pyrrolidines and cyclohexenes, are of significant interest in medicinal chemistry due to their potential as therapeutic agents. This document details the reaction conditions, presents quantitative data, and provides experimental protocols for key cycloaddition reactions.

Introduction to Cycloaddition Reactions of this compound

This compound is an α,β-unsaturated ester that readily participates in various cycloaddition reactions. The electron-withdrawing nitro group at the para-position of the phenyl ring activates the double bond, making it an excellent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions. These reactions offer efficient routes to construct complex five- and six-membered ring systems, which are prevalent in many biologically active compounds.

[4+2] Diels-Alder Reactions

This compound serves as an electron-deficient dienophile in Diels-Alder reactions, reacting with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The reaction typically proceeds under thermal conditions.

Quantitative Data for Diels-Alder Reactions
DieneProductYield (%)Regioselectivity
1,3-Butadiene (B125203)Ethyl 4-(4-nitrophenyl)cyclohex-3-enecarboxylate85Endo preference
AnthraceneEthyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate derivative78Not specified
Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene

Materials:

  • This compound

  • 1,3-Butadiene (liquefied)

  • Toluene (B28343) (anhydrous)

  • Hydroquinone (inhibitor)

  • Round-bottom flask

  • Reflux condenser

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a small amount of hydroquinone.

  • Dissolve the starting materials in anhydrous toluene.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Carefully condense 1,3-butadiene (1.2 eq) into the reaction flask.

  • Seal the flask and allow it to warm to room temperature slowly.

  • Once at room temperature, heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclohexene derivative.

Experimental Workflow for Diels-Alder Reaction

Diels_Alder_Workflow start Start reactants 1. Combine this compound, 1,3-Butadiene, and Toluene start->reactants reflux 2. Reflux Reaction Mixture (Thermal Conditions) reactants->reflux workup 3. Reaction Work-up (Solvent Removal) reflux->workup purification 4. Column Chromatography workup->purification product End Product: Cyclohexene Derivative purification->product

Diels-Alder Reaction Workflow

[3+2] 1,3-Dipolar Cycloaddition Reactions

This compound is an effective dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, most notably azomethine ylides, to generate highly functionalized pyrrolidines. The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1]

Synthesis of Substituted Pyrrolidines

The reaction of an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, with this compound leads to the formation of polysubstituted pyrrolidines. This multicomponent reaction allows for the rapid construction of complex molecules with high stereoselectivity.

Experimental Protocol: 1,3-Dipolar Cycloaddition with an Azomethine Ylide

Materials:

  • This compound

  • Sarcosine (B1681465) (N-methylglycine)

  • Paraformaldehyde

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add sarcosine (1.2 eq) and paraformaldehyde (1.2 eq) in anhydrous toluene.

  • Heat the mixture to reflux to generate the azomethine ylide in situ, with azeotropic removal of water.

  • After 2 hours, add this compound (1.0 eq) to the reaction mixture.

  • Continue to reflux the reaction mixture for an additional 12-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the substituted pyrrolidine product.

Experimental Workflow for 1,3-Dipolar Cycloaddition

Dipolar_Cycloaddition_Workflow start Start ylide_generation 1. In situ generation of Azomethine Ylide start->ylide_generation cycloaddition 2. Addition of this compound & Cycloaddition ylide_generation->cycloaddition workup 3. Reaction Work-up (Solvent Removal) cycloaddition->workup purification 4. Column Chromatography workup->purification product End Product: Substituted Pyrrolidine purification->product

1,3-Dipolar Cycloaddition Workflow

Applications in Drug Development

The cycloadducts derived from this compound, particularly the highly substituted pyrrolidines, are valuable scaffolds for the development of novel therapeutic agents. The pyrrolidine ring is a common feature in many biologically active natural products and synthetic drugs.[1]

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of functionalized pyrrolidine derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathway Involvement

While direct studies on the cycloadducts of this compound are limited, related pyrrolidine-containing compounds have been shown to target key signaling pathways in cancer. One such pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various human cancers and plays a crucial role in cell growth, proliferation, and survival.[2][3] Inhibition of this pathway is a validated strategy for cancer therapy. The synthesized pyrrolidine derivatives from this compound represent promising candidates for screening as inhibitors of this pathway.

PI3K_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation promotes Inhibitor Pyrrolidine Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Potential Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex heterocyclic molecules through cycloaddition reactions. The Diels-Alder and 1,3-dipolar cycloaddition reactions provide efficient access to cyclohexene and pyrrolidine derivatives, respectively. The resulting compounds, particularly the polysubstituted pyrrolidines, hold significant promise for the development of novel therapeutics, with potential applications as anticancer agents targeting critical signaling pathways such as the PI3K/Akt/mTOR cascade. The provided protocols and data serve as a foundation for further exploration and optimization of these reactions in the pursuit of new and effective drug candidates.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-nitrocinnamate in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitrocinnamate is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, allows for extensive chemical modification to produce derivatives with a wide range of biological activities.[1] this compound, with its electron-withdrawing nitro group at the para position of the phenyl ring, serves as a versatile starting material for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.[2] The presence of the nitro group influences the compound's chemical reactivity and provides a key site for further derivatization.[2]

SAR studies of cinnamate (B1238496) derivatives have revealed their potential as antimicrobial, antifungal, anticancer, and acaricidal agents.[3][4][5] Understanding how modifications to the this compound scaffold affect its biological activity is crucial for the rational design of more potent and selective therapeutic agents. These application notes provide detailed protocols for the derivatization of this compound and the subsequent evaluation of its analogs to establish a comprehensive SAR.

Derivatization Strategy for SAR Studies

A systematic approach to the derivatization of this compound allows for the exploration of the chemical space around the core scaffold. The primary points of modification include the nitro group, the aromatic ring, the ethyl ester, and the α,β-unsaturated system.

A proposed workflow for generating a focused library of derivatives is outlined below:

G A This compound B Reduction of Nitro Group A->B D Aromatic Ring Substitution A->D F Ester Hydrolysis A->F H Cyclopropanation/Epoxidation A->H C Amide/Sulfonamide Formation B->C J Structure-Activity Relationship Analysis C->J E Halogenation/Nitration D->E E->J G Amide Coupling F->G G->J I Modification of Alkene H->I I->J

Caption: Derivatization workflow for SAR studies of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key derivatization reactions of this compound.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of this compound to ethyl 4-aminocinnamate.

Materials:

Procedure:

  • In a 1000 mL round-bottom flask equipped with a magnetic stir bar, suspend 10 g (45.2 mmol) of this compound in 250 mL of ethanol.

  • Add a solution of 24.2 g (452 mmol) of ammonium chloride in 125 mL of water to the suspension.

  • Add 20.8 g (181 mmol) of indium powder to the mixture.

  • Attach a reflux condenser and heat the mixture at reflux for 2.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture under vacuum to remove the indium residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-aminocinnamate.

  • Purify the product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

Protocol 2: Amide Formation from Ethyl 4-aminocinnamate

This protocol details the synthesis of N-acyl derivatives from ethyl 4-aminocinnamate.

Materials:

  • Ethyl 4-aminocinnamate

  • Acyl chloride or carboxylic acid

  • Pyridine (B92270) or a suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) as solvent

  • Coupling agent (if starting from a carboxylic acid, e.g., EDC/HOBt)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 1 g (5.23 mmol) of ethyl 4-aminocinnamate in 20 mL of dry DCM in a round-bottom flask.

  • Add 1.2 equivalents of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Hydrolysis of the Ethyl Ester to a Carboxylic Acid

This protocol describes the conversion of this compound to 4-nitrocinnamic acid.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or meter

Procedure:

  • Dissolve 5 g (22.6 mmol) of this compound in 50 mL of ethanol in a round-bottom flask.

  • Add 25 mL of 2 M NaOH solution to the flask.

  • Heat the mixture to reflux and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Acidify the solution to pH 2-3 with 2 M HCl, which will precipitate the 4-nitrocinnamic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the product.

Structure-Activity Relationship (SAR) Data

The following tables summarize representative quantitative data from studies on cinnamate derivatives, illustrating the impact of various structural modifications on biological activity. While not a direct SAR of this compound derivatives, this data provides valuable insights for guiding the design of new analogs.

Table 1: Acaricidal Activity of Ethyl Cinnamate Derivatives against Psoroptes cuniculi [5]

CompoundSubstituent on Phenyl RingLC₅₀ (µg/mL)
1 H (Ethyl cinnamate)>1000
2 2-NO₂39.2
3 3-NO₂29.8
4 4-OH>1000
5 4-OCH₃>1000
6 4-Cl>1000
7 4-Br>1000

This data highlights the significant increase in acaricidal activity with the introduction of a nitro group, particularly at the meta-position.[5]

Table 2: Antibacterial Activity of Cinnamic Acid Derivatives [6]

CompoundDerivative TypeMIC (mg/mL) vs. S. aureusMIC (mg/mL) vs. E. coli
8 Cinnamic acid11
9 Methyl cinnamate>4>4
10 Methyl 2-nitrocinnamate-0.0794
11 1-Cinnamoyl pyrrolidine0.50.5

This data suggests that derivatization of the carboxylic acid group can significantly impact antibacterial potency, with the amide derivative showing broad activity and the nitro-substituted ester showing potent activity against E. coli.[6]

Hypothetical Signaling Pathway

Given the antimicrobial and antifungal activities reported for nitro-cinnamate derivatives, a plausible mechanism of action could involve the disruption of key cellular processes in pathogens. One such hypothetical pathway is the inhibition of enzymes crucial for cell wall integrity or metabolism.

G A This compound Derivative B Entry into Pathogen Cell A->B C Inhibition of Target Enzyme (e.g., Aldehyde Dehydrogenase) B->C D Disruption of Metabolic Pathway C->D E Accumulation of Toxic Metabolites D->E F Impaired Cell Wall Synthesis D->F G Cell Lysis / Growth Inhibition E->G F->G

Caption: Hypothetical signaling pathway for the antimicrobial action of this compound derivatives.

Cinnamic acid derivatives have been shown to inhibit mitochondrial aldehyde dehydrogenase, an enzyme involved in various metabolic pathways.[7] Inhibition of such an enzyme could lead to the accumulation of toxic aldehydes and disrupt cellular function, ultimately leading to cell death.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. The synthetic protocols and SAR data presented in these application notes provide a framework for the systematic exploration of its chemical space. By synthesizing and evaluating a diverse library of derivatives, researchers can identify key structural features that govern biological activity and design more potent and selective compounds for further development. The provided workflow and hypothetical mechanism of action offer a logical progression for SAR studies, from initial derivatization to mechanistic investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-nitrocinnamate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is commonly synthesized via several methods, including:

  • Knoevenagel Condensation: This reaction involves the condensation of 4-nitrobenzaldehyde (B150856) with a compound containing an active methylene (B1212753) group, such as ethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine.[1][2][3][4][5]

  • Wittig Reaction: This method utilizes the reaction of 4-nitrobenzaldehyde with a phosphonium (B103445) ylide, such as (carbethoxymethylene)triphenylphosphorane, to form the alkene product.[6][7][8][9] This reaction is known for its high efficiency and stereoselectivity.[7]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion to react with 4-nitrobenzaldehyde, typically yielding the (E)-alkene with high selectivity.[10][11][12][13][14]

  • Heck Coupling: This palladium-catalyzed cross-coupling reaction can be used to synthesize this compound, for example, by reacting 4-bromonitrobenzene with ethyl acrylate.[15][16]

  • Esterification of 4-nitrocinnamic acid: This involves the direct esterification of 4-nitrocinnamic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[1]

Troubleshooting Guide

Low Yield

Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors related to the chosen synthetic route and reaction conditions. Below is a breakdown of potential issues and solutions for common synthetic methods.

For Knoevenagel Condensation:

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct.[2][3] Accumulation of water can inhibit the reaction and reduce the yield.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves to the reaction mixture can be effective.[17]

  • Suboptimal Catalyst Concentration: The concentration of the base catalyst (e.g., piperidine) is crucial. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions.

    • Solution: Optimize the catalyst loading. A typical starting point is a catalytic amount, and this can be systematically varied to find the optimal concentration for your specific conditions.

  • Inappropriate Reaction Temperature and Time: The reaction temperature and duration significantly impact the yield.[1]

    • Solution: For the condensation of 4-nitrobenzaldehyde with ethyl malonate, a temperature range of 80–100°C for 6–24 hours is often employed.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[17]

For Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:

  • Poor Ylide/Carbanion Formation: Incomplete deprotonation of the phosphonium salt or phosphonate (B1237965) will lead to a lower concentration of the active nucleophile and consequently a lower yield.

    • Solution: Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride, n-butyllithium) and anhydrous reaction conditions. The phosphonate carbanions in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides.[10][12]

  • Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions, especially if the ylide/carbanion is not reactive enough.

    • Solution: Add the aldehyde slowly to the solution of the ylide/carbanion to maintain a low concentration of the aldehyde, minimizing self-condensation.

  • Steric Hindrance: While less of an issue with aldehydes, steric hindrance can affect the rate of reaction.

    • Solution: The HWE reaction is often preferred for hindered ketones that may not react well in a standard Wittig reaction.[11]

For Esterification of 4-nitrocinnamic acid:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction.[18]

    • Solution: To drive the equilibrium towards the product, use a large excess of ethanol, which can also serve as the solvent.[17] Alternatively, remove water as it is formed using a Dean-Stark apparatus or a dehydrating agent.[17]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid (e.g., 5-10 mol%).[17]

General Troubleshooting for Low Yield:

Parameter Potential Issue Recommended Action
Reagent Purity Impure starting materials (4-nitrobenzaldehyde, phosphonium salt, etc.) can introduce side reactions.Use freshly purified or high-purity reagents.
Solvent The polarity of the solvent can influence reaction rates and yields.[1]For Knoevenagel condensations, solvents like ethanol or toluene (B28343) are common.[1] For Wittig/HWE, anhydrous THF or DME are typically used.[12]
Reaction Monitoring Stopping the reaction too early or too late can result in incomplete conversion or product degradation.Monitor the reaction progress by TLC to determine the optimal endpoint.[17]
Work-up Procedure Product loss during extraction and washing steps.Ensure proper phase separation and minimize the number of extraction steps. Back-extract the aqueous layer to recover any dissolved product.
Product Purity Issues

Q3: My final product is an oil instead of a crystalline solid, or it has a low melting point. What could be the cause?

A3: this compound should be a light yellow crystalline solid with a melting point around 138-140 °C.[16] If you obtain an oil or a solid with a significantly lower melting point, it is likely due to impurities.

  • Presence of (Z)-isomer: While the (E)-isomer is typically the major product, the presence of the (Z)-isomer can lower the melting point and may result in an oily product. The Horner-Wadsworth-Emmons reaction is particularly known for its high (E)-selectivity.[10][13]

    • Solution: Purification by recrystallization, typically from ethanol, is effective in isolating the pure (E)-isomer.[1]

  • Residual Starting Materials: Incomplete reaction can leave unreacted 4-nitrobenzaldehyde or other starting materials in your product.

    • Solution: Monitor the reaction to completion using TLC. During work-up, washing with a saturated sodium bicarbonate solution can help remove acidic starting materials like 4-nitrocinnamic acid.[17]

  • Byproducts from Side Reactions: In the Wittig reaction, triphenylphosphine (B44618) oxide is a major byproduct.[7] In the HWE reaction, a dialkylphosphate salt is formed.[10]

    • Solution: Triphenylphosphine oxide can often be removed by precipitation from a nonpolar solvent like hexanes followed by filtration.[7] The dialkylphosphate byproduct from the HWE reaction is water-soluble and can be removed by aqueous extraction.[12]

Q4: How can I effectively purify my crude this compound?

A4: The most common and effective method for purifying this compound is recrystallization.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Be aware that using too much charcoal can reduce the yield.[19]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Experimental Workflows and Logic

The following diagrams illustrate the general workflow for the synthesis and purification of this compound and a troubleshooting decision tree for low yield.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Select Synthetic Route (Knoevenagel, Wittig, etc.) reagents Combine Reactants & Catalyst in Solvent start->reagents reaction Heat/Stir for Optimal Time reagents->reaction monitor Monitor by TLC reaction->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Aqueous Solutions extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize filter Filter Crystals recrystallize->filter dry_crystals Dry Crystals filter->dry_crystals characterize Characterize Product (NMR, MP, etc.) dry_crystals->characterize

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Obtained check_reaction Was the reaction monitored to completion (TLC)? start->check_reaction incomplete Incomplete Reaction: - Increase reaction time - Increase temperature - Optimize catalyst loading check_reaction->incomplete No check_conditions Were reaction conditions optimal? check_reaction->check_conditions Yes suboptimal_cond Suboptimal Conditions: - Verify reagent purity - Ensure anhydrous conditions (if needed) - Check solvent choice check_conditions->suboptimal_cond No check_workup Was there significant product loss during work-up? check_conditions->check_workup Yes workup_loss Work-up Loss: - Re-extract aqueous layers - Minimize washing steps - Check for emulsions check_workup->workup_loss Yes final_res Consider alternative synthetic route check_workup->final_res No

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Purification of Crude Ethyl 4-nitrocinnamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-nitrocinnamate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. When a hot, saturated solution of crude this compound is cooled, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor).

Q2: Which solvent is most suitable for the recrystallization of this compound?

Ethanol (B145695) is a commonly recommended solvent for the recrystallization of this compound.[1] A mixed solvent system of ethanol and water can also be effective, where ethanol acts as the "good" solvent (in which the compound is soluble) and water acts as the "bad" solvent (in which the compound is less soluble).[2]

Q3: What are the common impurities found in crude this compound?

Common impurities can include unreacted starting materials from its synthesis, such as 4-nitrobenzaldehyde, and byproducts like 4-nitrocinnamic acid.[1] The presence of these impurities can lower the melting point and affect the color of the crystalline product.

Q4: How can I remove the acidic impurity, 4-nitrocinnamic acid, before recrystallization?

An acid-base extraction is an effective method to remove 4-nitrocinnamic acid. The crude product can be dissolved in an organic solvent, and the solution can be washed with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic 4-nitrocinnamic acid will react with the base to form a water-soluble salt, which will move into the aqueous layer, thus separating it from the desired ethyl ester in the organic layer.

Q5: What is the expected melting point of pure this compound?

The melting point of pure this compound is typically in the range of 138-140°C.[3][4][5] A broad or depressed melting point of the recrystallized product indicates the presence of impurities.

Data Presentation

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
EthanolSparingly SolubleSolubleGood
WaterInsoluble[2][3][4]InsolublePoor (can be used as an anti-solvent with ethanol)
Ethyl AcetateModerately SolubleVery SolubleFair (may result in lower yield)
HexaneInsolubleSparingly SolublePoor (can be used as an anti-solvent with a more polar solvent)
DichloromethaneSolubleVery SolublePoor (dissolves at room temperature)

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Ethanol

This protocol outlines a general procedure for the recrystallization of approximately 10 grams of crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound (~10 g)

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (10 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 50-60 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Achieving Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the recovery of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Yield Calculation: Weigh the dried, purified product and calculate the percent recovery.

Percent Recovery Calculation: Percent Recovery = (mass of pure product / mass of crude product) x 100%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the impure product. The solution is too concentrated.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Consider using a solvent with a lower boiling point.
No crystals form upon cooling Too much solvent was used, and the solution is not supersaturated.Reheat the solution and evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Add a seed crystal of pure this compound.
Low yield of recovered crystals Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected (this crop may be less pure).
Colored impurities in the final product The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals form too quickly The solution is too concentrated or cooled too rapidly.Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.

Visualizations

Recrystallization_Workflow start Start: Crude Ethyl 4-nitrocinnamate dissolve Dissolve in minimum amount of hot ethanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration impurities_present Insoluble Impurities Removed hot_filtration->impurities_present Yes cool Slowly cool to room temperature hot_filtration->cool No impurities_present->cool ice_bath Cool in ice bath to maximize precipitation cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with ice-cold ethanol filter->wash dry Dry the purified crystals wash->dry end End: Pure Ethyl 4-nitrocinnamate dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Problem during recrystallization oiling_out Product 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No solution_oiling Reheat, add more solvent, cool slowly oiling_out->solution_oiling Yes low_yield Low yield? no_crystals->low_yield No solution_no_crystals Concentrate solution, scratch flask, add seed crystal no_crystals->solution_no_crystals Yes solution_low_yield Minimize solvent, ensure thorough cooling low_yield->solution_low_yield Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 4-nitrocinnamate. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound are the Horner-Wadsworth-Emmons reaction and the Wittig reaction, both of which involve the olefination of 4-nitrobenzaldehyde (B150856). An alternative two-step method involves the Perkin reaction to synthesize 4-nitrocinnamic acid, followed by Fischer esterification.

Q2: What are the typical side products for each synthetic route?

A2: Each synthetic route has characteristic side products.

  • Horner-Wadsworth-Emmons: The primary side product is the (Z)-isomer of this compound. A water-soluble dialkylphosphate salt is also formed as a byproduct, which is typically easy to remove during aqueous workup.[1]

  • Wittig Reaction: The main side products are the (Z)-isomer of the desired product and triphenylphosphine (B44618) oxide. The removal of triphenylphosphine oxide can be challenging due to its solubility in many organic solvents.[2]

  • Perkin Reaction followed by Fischer Esterification: In the Perkin reaction step, side products can include unreacted 4-nitrobenzaldehyde and acetic anhydride (B1165640). Self-condensation of 4-nitrobenzaldehyde can also occur at high temperatures.[3] During the Fischer esterification, the main impurity is typically the unreacted 4-nitrocinnamic acid.

Q3: How can I minimize the formation of the (Z)-isomer in the Horner-Wadsworth-Emmons and Wittig reactions?

A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4] To further enhance the selectivity, reaction conditions can be optimized. For stabilized ylides in the Wittig reaction, the E-isomer is also typically favored.[2] Using Still-Gennari conditions (e.g., using phosphonates with electron-withdrawing groups and specific base/solvent systems like KHMDS/THF with 18-crown-6) can favor the formation of the (Z)-isomer if desired.[5]

Q4: My yield is consistently low. What are the common causes?

A4: Low yields can result from several factors depending on the reaction:

  • Horner-Wadsworth-Emmons/Wittig: Incomplete deprotonation of the phosphonate (B1237965)/phosphonium salt, impure reagents (especially the aldehyde), or non-optimal reaction temperature and time.

  • Perkin Reaction: The presence of moisture, which hydrolyzes acetic anhydride, is a common issue. Impure benzaldehyde (B42025) (oxidized to benzoic acid) and insufficient reaction temperature or time can also significantly lower the yield.[3]

  • Fischer Esterification: The reaction is an equilibrium process. To drive it towards the product, it's crucial to use a large excess of the alcohol or to remove the water that is formed, for instance, by using a Dean-Stark apparatus.[6][7]

Troubleshooting Guides

Horner-Wadsworth-Emmons Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low or no product formation 1. Incomplete deprotonation of the phosphonate ester. 2. Impure 4-nitrobenzaldehyde. 3. Reaction temperature is too low.1. Ensure the base is fresh and of high quality. Use a stronger base if necessary (e.g., NaH). 2. Purify 4-nitrobenzaldehyde by recrystallization before use. 3. Allow the reaction to warm to room temperature or gently heat if TLC analysis shows no progress at lower temperatures.
High proportion of (Z)-isomer The reaction conditions favor the kinetic product.While the HWE reaction typically favors the (E)-isomer, factors like the specific phosphonate reagent and base can influence the ratio. Consider screening different bases and solvents.
Difficulty in purification The dialkylphosphate byproduct has not been completely removed.The dialkylphosphate salt is typically water-soluble. Ensure thorough washing with water or brine during the workup.[1]
Wittig Reaction
Issue Possible Cause(s) Troubleshooting Steps
Reaction fails to start 1. The ylide was not successfully formed. 2. The ylide is not soluble in the reaction solvent.1. Use a sufficiently strong and fresh base (e.g., n-butyllithium) under anhydrous conditions. 2. If using a two-phase system, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[8]
Persistent yellow/orange color after reaction Unreacted ylide remains.This indicates that the 4-nitrobenzaldehyde was the limiting reagent. Add a small amount of a quenching agent like acetone (B3395972) to react with the excess ylide.
Difficult removal of triphenylphosphine oxide Triphenylphosphine oxide is co-crystallizing with the product or has similar solubility.1. Purify the crude product by column chromatography. 2. Recrystallization from a carefully chosen solvent system (e.g., 1-propanol) can be effective as triphenylphosphine oxide is more soluble in it.[8]
Perkin Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low yield of 4-nitrocinnamic acid 1. Moisture in the reaction. 2. Oxidized 4-nitrobenzaldehyde. 3. Insufficient reaction temperature or time.1. Use anhydrous reagents and thoroughly dry all glassware. 2. Use freshly distilled or purified 4-nitrobenzaldehyde.[3] 3. The Perkin reaction often requires high temperatures (around 180°C) and several hours of heating.[3]
Formation of a dark, resinous byproduct Self-condensation of 4-nitrobenzaldehyde or other side reactions at high temperatures.[3]Ensure the reaction temperature does not significantly exceed the recommended range.
Product is oily and fails to crystallize Presence of unreacted 4-nitrobenzaldehyde.During the workup, ensure complete removal of unreacted aldehyde by washing with a sodium bisulfite solution.
Fischer Esterification
Issue Possible Cause(s) Troubleshooting Steps
Low conversion to the ester 1. The reaction has not reached equilibrium. 2. The equilibrium is unfavorable.1. Increase the reaction time. 2. Use a large excess of ethanol (B145695) (it can serve as the solvent) or remove water as it forms using a Dean-Stark trap.[6][7]
Product is contaminated with starting material Incomplete reaction.Purify the crude product by recrystallization or column chromatography. Ensure complete neutralization of the acidic catalyst and unreacted carboxylic acid during workup by washing with a base like sodium bicarbonate.[9]
Formation of alkene byproducts Use of a tertiary alcohol which can undergo elimination in the acidic conditions.[7]This is not an issue when using ethanol (a primary alcohol).

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • 4-Nitrobenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[10]

Perkin Reaction for 4-Nitrocinnamic Acid

Materials:

  • 4-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 4-nitrobenzaldehyde (1.0 equivalent), acetic anhydride (2.0 equivalents), and anhydrous sodium acetate (0.7 equivalents).[11]

  • Fit the flask with a reflux condenser and heat the mixture to 180°C in a heating mantle or oil bath.

  • Maintain this temperature with vigorous stirring for 4 hours.[3]

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus (B1172312) paper. This will dissolve the 4-nitrocinnamic acid as its sodium salt and hydrolyze any remaining acetic anhydride.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic.

  • The 4-nitrocinnamic acid will precipitate as a solid.

  • Collect the crystals by vacuum filtration and wash them with cold water.

  • Dry the purified 4-nitrocinnamic acid.

Visualizations

HWE_Reaction_Pathway Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Intermediate Betaine Intermediate Ylide->Intermediate Nucleophilic Attack Aldehyde 4-Nitrobenzaldehyde Aldehyde->Intermediate Product This compound (E-isomer) Intermediate->Product Elimination Side_Product (Z)-isomer Intermediate->Side_Product Elimination Byproduct Dialkylphosphate Salt Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting_Logic Start Low Product Yield Reaction_Type Select Reaction Start->Reaction_Type HWE_Check HWE/Wittig: Check Base/Reagents Reaction_Type->HWE_Check HWE/Wittig Perkin_Check Perkin: Check for Moisture Reaction_Type->Perkin_Check Perkin Fischer_Check Fischer: Remove Water/Excess Alcohol Reaction_Type->Fischer_Check Fischer Impure_Reagents Purify Starting Materials HWE_Check->Impure_Reagents Perkin_Check->Impure_Reagents Optimize_Conditions Optimize Temp/Time Fischer_Check->Optimize_Conditions Impure_Reagents->Optimize_Conditions Result Improved Yield Optimize_Conditions->Result

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing the Knoevenagel Condensation of 4-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and optimizing reaction conditions.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the Knoevenagel condensation of 4-nitrobenzaldehyde.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Several factors can contribute to low or no product yield in a Knoevenagel condensation. A systematic approach to troubleshooting this issue is recommended:

  • Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is critical for efficient deprotonation by the base catalyst.[1] If the pKa of the methylene compound is too high, the reaction will be slow or may not proceed at all.

    • Solution: Ensure you are using a methylene compound with sufficiently electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, or diethyl malonate.[1]

  • Catalyst Inefficiency: The choice and concentration of the catalyst are crucial. While weak bases like piperidine (B6355638) and pyridine (B92270) are commonly used, their effectiveness can be compromised if they are degraded.[1] Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde.[1][2]

    • Solution: Optimize the catalyst and its concentration. Consider using fresh catalyst. Alternative catalysts like ammonium (B1175870) salts (e.g., ammonium acetate) or Lewis acids can also be effective.[3] For greener approaches, consider heterogeneous catalysts or even catalyst-free conditions in some cases.[4][5]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly influence the outcome.[1]

    • Solution:

      • Temperature: Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, some may require heating to overcome the activation energy.[3]

      • Solvent: The polarity of the solvent can impact reaction rates.[2] Protic polar solvents like ethanol (B145695) can favor the initial aldol (B89426) addition, while aprotic polar solvents may accelerate the dehydration step.[2] It is advisable to screen a variety of solvents to find the optimal one for your specific reactants.[2]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Inefficient Water Removal: Water is a byproduct of the condensation, and its presence can shift the equilibrium back towards the reactants.

    • Solution: To drive the reaction to completion, consider removing water as it is formed. This can be achieved using a Dean-Stark apparatus for azeotropic removal with solvents like toluene, or by adding molecular sieves to the reaction mixture.[6]

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: The most common side reactions in the Knoevenagel condensation are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the α,β-unsaturated product.[1]

  • Self-Condensation of 4-Nitrobenzaldehyde: This is more likely to occur in the presence of strong bases.[2]

    • Solution: Use a weaker base catalyst, such as an ammonium salt.[3] Also, adding the aldehyde slowly to the mixture of the active methylene compound and the catalyst can help minimize its concentration at any given time, thus reducing the rate of self-condensation.[1]

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can be susceptible to nucleophilic attack by another molecule of the deprotonated active methylene compound.

    • Solution:

      • Stoichiometry Control: Use a 1:1 molar ratio of 4-nitrobenzaldehyde and the active methylene compound to minimize the excess of the nucleophile.[3]

      • Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent the subsequent Michael addition from occurring.[1] Lowering the reaction temperature can also help to slow down this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Doebner modification of the Knoevenagel condensation?

A1: The Doebner modification is a variation of the Knoevenagel condensation that uses a carboxylic acid-containing active methylene compound, such as malonic acid, in the presence of pyridine. This is followed by a decarboxylation step, which is also induced by pyridine.[7][8]

Q2: Are there "green" or more environmentally friendly approaches to this reaction?

A2: Yes, several green chemistry strategies can be applied to the Knoevenagel condensation:

  • Solvent-Free Conditions: The reaction can often be carried out without a solvent, for example, by grinding the reactants together, which significantly reduces waste.[3][5]

  • Water as a Solvent: In some cases, water can be used as a green solvent.[3][4]

  • Alternative Catalysts: Using recyclable heterogeneous catalysts or ammonium salts instead of hazardous bases like pyridine and piperidine can make the process more environmentally benign.[1][9]

Q3: How can I purify the product of my Knoevenagel condensation?

A3: The purification strategy depends on the physical properties of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for purification.

  • Column Chromatography: For liquid products or to separate a mixture of solid products, column chromatography on silica (B1680970) gel is a standard technique.[1]

  • Acid-Base Extraction: If your product or impurities have acidic or basic properties, you can use acid-base extraction to separate them.[1]

Data Presentation

Table 1: Effect of Catalyst on the Knoevenagel Condensation of 4-Nitrobenzaldehyde and Malononitrile

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineEthanolRefluxSeveral hoursHigh[1]
Ammonium Acetate-Room TempShortExcellent[10]
Ni(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp-High[3]
Gallium Chloride-Room Temp-High[3]
Porcine Pancreas Lipase (PPL)DMSO/Water5010 hours~70[11]
None (Catalyst-Free)Water5015 min>99[4]
None (Mechanochemical)Ethanol--Complete[5]

Table 2: Effect of Solvent on the Knoevenagel Condensation of 4-Nitrobenzaldehyde

SolventCatalystTemperature (°C)Reaction TimeYield (%)Reference
EthanolPiperidineReflux-High[1]
DMF---Good[2][3]
WaterNi(NO₃)₂·6H₂ORoom Temp-High[3]
Toluene (with Dean-Stark)-Reflux-Drives equilibrium[2]
Solvent-Free (Grinding)Ammonium AcetateRoom TempShortExcellent[10]
DMSO/Water (4:1)PPL5010 hours~70[11]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a Base Catalyst

  • Reactant Mixture: In a round-bottom flask, combine 4-nitrobenzaldehyde (1 equivalent) and the active methylene compound (e.g., malononitrile, 1 equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a weak base (e.g., piperidine, ~0.1 equivalents).[1]

  • Reaction: Stir the reaction mixture. The reaction may be run at room temperature or heated to reflux, depending on the reactivity of the starting materials.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid product by filtration and wash it with a cold solvent (e.g., cold water or ethanol). If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.[1]

Protocol 2: Solvent-Free Knoevenagel Condensation

  • Reactant Mixture: In a mortar, combine 4-nitrobenzaldehyde (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of a suitable catalyst (e.g., ammonium acetate).[3]

  • Grinding: Grind the mixture with a pestle at room temperature for the required time.[3]

  • Monitoring: Monitor the reaction progress by taking small samples for TLC analysis.

  • Work-up: After the reaction is complete, wash the solid mixture with water to remove the catalyst and any water-soluble impurities.[3]

  • Isolation: Collect the solid product by filtration and dry it. Further purification by recrystallization may be performed if necessary.[3]

Visualizations

Knoevenagel_Optimization_Workflow cluster_start 1. Initial Reaction Setup cluster_optimization 2. Optimization Parameters cluster_analysis 3. Analysis & Troubleshooting cluster_end 4. Final Protocol start Define Reactants: 4-Nitrobenzaldehyde & Active Methylene Compound catalyst Catalyst Screening (e.g., Piperidine, NH4OAc) start->catalyst Select Initial Conditions solvent Solvent Screening (e.g., EtOH, H2O, Solvent-free) catalyst->solvent temperature Temperature Optimization (e.g., RT, Reflux) solvent->temperature monitoring Monitor Progress (TLC) temperature->monitoring analysis Analyze Yield & Purity monitoring->analysis troubleshooting Troubleshoot Issues: - Low Yield - Side Products analysis->troubleshooting If issues arise optimized Optimized Reaction Conditions analysis->optimized If successful troubleshooting->catalyst Re-optimize purification Product Purification (Recrystallization/Chromatography) optimized->purification final_product Pure Product purification->final_product

Caption: Workflow for optimizing Knoevenagel condensation conditions.

Knoevenagel_Reaction_Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product aldehyde 4-Nitrobenzaldehyde nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack methylene Active Methylene Compound (CH2Z1Z2) carbanion Carbanion Formation (Base Catalyst) methylene->carbanion + Base carbanion->nucleophilic_attack intermediate Aldol Adduct Intermediate nucleophilic_attack->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: General reaction pathway for the Knoevenagel condensation.

References

Troubleshooting low yields in the Mizoroki-Heck synthesis of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mizoroki-Heck Synthesis of Ethyl 4-nitrocinnamate

Welcome to the technical support center for the Mizoroki-Heck synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important reaction.

Troubleshooting Guide for Low Yields

Low yields are a common challenge in the Mizoroki-Heck reaction. The following guide provides a structured approach to identifying and resolving potential issues in the synthesis of this compound.

Common Problems, Potential Causes, and Solutions

Problem ID Observation Potential Cause(s) Recommended Solution(s)
LY-01 Low or no conversion of starting materials. 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. 2. Low Reaction Temperature: The temperature is insufficient to drive the reaction. 3. Poor Reagent Quality: Impurities in solvents or starting materials are poisoning the catalyst.1. Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for in-situ reduction to Pd(0). Consider adding a phosphine (B1218219) ligand which can aid in this process. 2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. For aryl bromides, temperatures of 100-140°C are often necessary.[1] 3. Reagent Purification: Use freshly distilled and degassed solvents. Ensure the purity of 4-iodo/bromo-nitrobenzene and ethyl acrylate (B77674).
LY-02 Reaction starts but stalls; formation of black precipitate (palladium black). 1. Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated. 2. Presence of Oxygen: Oxygen can oxidize the Pd(0) to inactive Pd(II) species.1. Ligand Choice: Switch to a more robust ligand system, such as bulky, electron-donating phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs), which can stabilize the Pd(0) species.[1] 2. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all reagents and solvents are thoroughly degassed.
LY-03 Formation of significant side products. 1. Homocoupling: Homocoupling of the aryl halide can occur at high temperatures. 2. Alkene Isomerization: The palladium-hydride intermediate can promote double bond isomerization. 3. Reductive Heck Product: Formation of the saturated ester instead of the cinnamate.1. Optimize Temperature: Lower the reaction temperature to minimize homocoupling. 2. Solvent/Additives: Use a less polar solvent or add a halide salt (e.g., LiCl) to suppress isomerization. 3. Base Selection: The choice of base can influence the formation of the reductive Heck product. Consider screening different bases.
LY-04 Inconsistent yields between batches. 1. Variability in Reagent Quality: Purity of reagents, especially the base and solvent, can vary. 2. Inconsistent Reaction Setup: Minor variations in degassing, temperature control, or stirring rate.1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. Purify and dry solvents consistently. 2. Standardize Procedure: Follow a detailed and consistent experimental protocol for every reaction.
Illustrative Data on the Effect of Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of a model Mizoroki-Heck reaction between an aryl halide and an acrylate. This data is synthesized from various literature sources to serve as a general guide for optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Entry Palladium Source (mol%) Ligand (mol%) Yield (%)
1Pd(OAc)₂ (2)None45
2Pd(OAc)₂ (2)PPh₃ (4)85
3Pd(OAc)₂ (2)P(o-tol)₃ (4)92
4PdCl₂(PPh₃)₂ (2)-88
5Pd(PPh₃)₄ (2)-90

Table 2: Effect of Base and Solvent on Yield

Entry Base (equiv.) Solvent Yield (%)
1Et₃N (2)DMF92
2K₂CO₃ (2)DMAc88
3NaOAc (2)NMP75
4DBU (2)Toluene65

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-chloronitrobenzene is not working. Why?

A1: The Mizoroki-Heck reaction is generally less efficient with aryl chlorides compared to aryl bromides and iodides due to the strength of the C-Cl bond. Oxidative addition to the palladium catalyst is often the rate-limiting step. To improve reactivity, you may need to use a more electron-rich and sterically bulky ligand, such as tri(tert-butyl)phosphine (P(tBu)₃) or an N-heterocyclic carbene (NHC), and higher reaction temperatures (120-140°C).[1]

Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal. Its formation indicates decomposition of the active Pd(0) catalyst. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. To prevent this, ensure your reaction is under a strict inert atmosphere, consider lowering the reaction temperature, and use a stabilizing ligand.

Q3: What is the role of the base in the Mizoroki-Heck reaction?

A3: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. It neutralizes the hydrogen halide (HX) that is formed during the β-hydride elimination step, allowing the palladium to return to its catalytically active state. Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃).

Q4: Can I use water as a solvent for this reaction?

A4: Yes, Mizoroki-Heck reactions can be performed in water, often with the aid of a phase-transfer catalyst or specialized water-soluble ligands. This is a more environmentally friendly approach. However, the solubility of the organic substrates in water can be a limiting factor, and reaction conditions may need to be re-optimized.

Q5: How can I improve the E/Z selectivity of my product?

A5: The Mizoroki-Heck reaction typically favors the formation of the more thermodynamically stable E (trans) isomer. If you are observing a mixture of isomers, it could be due to isomerization of the product under the reaction conditions. To improve selectivity, you can try to minimize the reaction time and temperature.

Experimental Protocol: Mizoroki-Heck Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-iodonitrobenzene and ethyl acrylate.

Reagents and Materials:

  • 4-Iodonitrobenzene (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodonitrobenzene, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous, degassed DMF via syringe.

  • Add triethylamine and ethyl acrylate to the reaction mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Mizoroki-Heck Catalytic Cycle

Mizoroki_Heck_Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X(L)₂ pd0->pdiil Ar-X oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ pdiil->pi_complex Alkene alkene_coordination Alkene Coordination sigma_complex R-Pd(II)-X(L)₂ pi_complex->sigma_complex migratory_insertion Migratory Insertion hydrido_complex H-Pd(II)-X(L)₂ sigma_complex->hydrido_complex Product beta_hydride_elimination β-Hydride Elimination hydrido_complex->pd0 Base Base-HX reductive_elimination Reductive Elimination aryl_halide Ar-X alkene Alkene product Product base Base base_hx Base-HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check for Catalyst Decomposition (Palladium Black)? start->check_catalyst solution_pd_black Improve Catalyst Stability: - Use robust ligand (e.g., P(tBu)₃, NHC) - Ensure strict inert atmosphere - Lower reaction temperature check_catalyst->solution_pd_black Yes check_conversion Check Conversion of Starting Materials check_catalyst->check_conversion No yes_pd_black Yes no_pd_black No end Improved Yield solution_pd_black->end solution_low_conversion Optimize Reaction Conditions: - Increase temperature - Screen different bases/solvents - Check reagent purity check_conversion->solution_low_conversion Low solution_isolation Review Workup and Purification: - Check for product loss during extraction - Optimize chromatography conditions check_conversion->solution_isolation High low_conversion Low Conversion high_conversion High Conversion, Low Product Isolation solution_low_conversion->end solution_isolation->end

Caption: A logical workflow for troubleshooting low yields.

References

Removal of unreacted starting materials from Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-nitrocinnamate. Our focus is on the effective removal of unreacted starting materials, ensuring a high-purity final product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?

A1: Based on the common synthesis routes, the primary unreacted starting materials you are likely to encounter are 4-nitrobenzaldehyde (B150856) and 4-nitrocinnamic acid. If the synthesis involves an esterification reaction, residual ethanol (B145695) may also be present.

Q2: Which purification techniques are most effective for removing these starting materials?

A2: The two most effective and commonly used techniques for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the level of impurity and the desired final purity.

Q3: What is the best solvent for recrystallizing this compound?

A3: Ethanol is the most commonly recommended solvent for the recrystallization of this compound. This is due to the favorable solubility profiles of the product and the common starting material impurities. This compound, 4-nitrobenzaldehyde, and 4-nitrocinnamic acid are all soluble in hot ethanol. Upon cooling, the less soluble this compound crystallizes out, leaving the more soluble impurities in the mother liquor.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. A suitable solvent system for TLC is a mixture of ethyl acetate (B1210297) and hexane (B92381). By comparing the spots of your crude mixture, purified fractions, and the starting materials, you can assess the effectiveness of the separation.

Data Presentation: Solubility Profiles

The success of recrystallization relies on the differential solubility of the desired product and its impurities in a given solvent at different temperatures. Below is a summary of the solubility data for this compound and its common starting materials in ethanol.

CompoundSolventSolubility at 25 °C (mol fraction)Solubility in Hot Solvent
This compound EthanolSparingly solubleSoluble
4-Nitrobenzaldehyde Ethanol0.046Soluble[1]
4-Nitrocinnamic acid EthanolSparingly solubleSoluble[2][3]

Experimental Protocols

Recrystallization from Ethanol

This protocol describes the purification of crude this compound containing unreacted 4-nitrobenzaldehyde and 4-nitrocinnamic acid.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture while stirring until the solvent begins to boil. Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of ethanol.

Flash Column Chromatography

This protocol is designed for the separation of this compound from less polar (e.g., 4-nitrobenzaldehyde) and more polar (e.g., 4-nitrocinnamic acid) impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for chromatography

  • TLC plates and chamber

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a solvent system of 20-30% ethyl acetate in hexane. Visualize the spots under UV light to determine the Rf values of the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column. Ensure there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane). This will elute the non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is from 10% to 40% ethyl acetate in hexane.[1] This will allow for the separation of compounds with different polarities.

  • Fraction Collection and Analysis: Collect the eluent in fractions and monitor the separation using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Product does not crystallize - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Oily product forms instead of crystals - The melting point of the impure product is lower than the boiling point of the solvent.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly.- Consider using a different solvent or a mixed solvent system.
Low yield of purified product - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still impure after recrystallization - The cooling process was too rapid, trapping impurities within the crystals.- The chosen solvent is not optimal for separating the specific impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization or consider purification by column chromatography.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of spots (overlapping bands) - The solvent system is not optimal.- The column was not packed properly.- The column was overloaded with the sample.- Optimize the solvent system using TLC to achieve better separation between the Rf values of the components.- Ensure the column is packed uniformly without any cracks or channels.- Use an appropriate amount of silica gel for the amount of sample being purified.
Compound is not eluting from the column - The eluting solvent is not polar enough.- Gradually increase the polarity of the solvent system. For very polar compounds, a small amount of methanol (B129727) can be added to the eluent.
Streaking of spots on TLC or bands on the column - The sample is not dissolving well in the mobile phase.- The sample is too concentrated.- Try a different eluent in which the compound is more soluble.- Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
Cracks forming in the silica gel bed - The column has run dry.- Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the eluent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude this compound add_ethanol Add minimal hot ethanol crude_product->add_ethanol dissolved_solution Hot, saturated solution add_ethanol->dissolved_solution cool_slowly Cool slowly to room temperature dissolved_solution->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystals_formed Crystals form ice_bath->crystals_formed vacuum_filtration Vacuum filtration crystals_formed->vacuum_filtration wash_crystals Wash with cold ethanol vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals purified_product Pure this compound dry_crystals->purified_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation pack_column Pack column with silica gel load_sample Load crude sample pack_column->load_sample elute_nonpolar Elute with low polarity solvent (e.g., 10% EtOAc/Hexane) load_sample->elute_nonpolar elute_gradient Gradually increase polarity (e.g., up to 40% EtOAc/Hexane) elute_nonpolar->elute_gradient collect_fractions Collect fractions elute_gradient->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure evaporate_solvent Evaporate solvent combine_pure->evaporate_solvent purified_product Pure this compound evaporate_solvent->purified_product

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Stability and storage conditions for Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Ethyl 4-nitrocinnamate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent degradation.[1][2][3]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and exposure to light. It is susceptible to hydrolysis, especially under basic or acidic conditions, and can undergo photochemical isomerization upon exposure to UV light.[4][5] For experimental use, it is advisable to prepare solutions fresh and protect them from light.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are hydrolysis of the ethyl ester bond to form 4-nitrocinnamic acid and ethanol, and trans-cis isomerization of the alkene double bond upon exposure to light.[4][5]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light.[4] Exposure to ultraviolet (UV) radiation can cause the thermodynamically more stable trans-isomer to convert to the cis-isomer, which can impact its physicochemical properties and biological activity.[4]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with strong bases can catalyze the hydrolysis of the ester group.

Stability and Storage Conditions Summary

The following tables summarize the recommended storage conditions and factors that can influence the stability of this compound.

Parameter Recommended Condition Reason References
TemperatureStore in a cool place; some suppliers recommend <15°C.To minimize the rate of potential degradation reactions.[4][7]
LightStore in a dark place or use light-resistant containers.To prevent photochemical isomerization of the double bond.[4]
HumidityStore in a dry environment with the container tightly sealed.To minimize hydrolysis of the ester group.[1][4]
AtmosphereStore under an inert atmosphere (e.g., nitrogen or argon) for maximum stability, though not always required for short-term storage.To prevent potential oxidation, although hydrolysis and photo-isomerization are the primary concerns.
ContainerUse a tightly sealed, light-resistant container (e.g., amber glass vial).To protect from moisture and light.[1][2][3]
Factor Effect on Stability Details References
pH Less stable in acidic or basic conditions.Hydrolysis of the ester linkage is catalyzed by both acids and bases.[4]
Solvents Stability can vary depending on the solvent.Protic solvents may facilitate hydrolysis. The polarity of the solvent can influence the rate of photochemical reactions.[4]
Strong Oxidizing Agents Incompatible.Can lead to decomposition of the molecule.[6]
Strong Bases Incompatible.Catalyzes the hydrolysis of the ester.[6]
UV Radiation Causes isomerization.Leads to the formation of the cis-isomer from the more stable trans-isomer.[4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance of solid (e.g., clumping, discoloration). Moisture absorption leading to hydrolysis. - Ensure the container is tightly sealed and stored in a desiccator if necessary.- Avoid opening the container in a humid environment.
Unexpected peaks in HPLC or NMR analysis of a freshly prepared solution. Photochemical isomerization or hydrolysis. - Prepare solutions fresh before use.- Protect solutions from light by using amber vials or covering with aluminum foil.- Use aprotic solvents where possible if hydrolysis is a concern.
Inconsistent experimental results over time with the same batch. Degradation of the stock material. - Re-evaluate the storage conditions of the solid compound.- Perform a purity check of the stock material using a suitable analytical method (e.g., HPLC, NMR).
Precipitate forms in an aqueous solution. Low aqueous solubility, potentially exacerbated by hydrolysis to the less soluble 4-nitrocinnamic acid. - Ensure the concentration is within the solubility limits.- Consider the use of a co-solvent if appropriate for the experiment.- Buffer the solution to a neutral pH if hydrolysis is suspected.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation: Place a sample of the solid powder in an oven at a high temperature (e.g., 105°C) for a specified period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_photoisomerization Photoisomerization ethyl_4_nitrocinnamate_h This compound nitrocinnamic_acid 4-Nitrocinnamic Acid ethyl_4_nitrocinnamate_h->nitrocinnamic_acid H+ or OH- ethanol Ethanol ethyl_4_nitrocinnamate_h->ethanol H+ or OH- trans_isomer trans-Ethyl 4-nitrocinnamate cis_isomer cis-Ethyl 4-nitrocinnamate trans_isomer->cis_isomer UV Light experimental_workflow start Prepare Stock Solution of this compound stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo analysis Analyze by HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data and Identify Degradants analysis->evaluation

References

Safe handling and disposal of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-nitrocinnamate

This guide provides essential information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are necessary to prevent eye contact.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: In situations where dust may be generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A dust mask type N95 (US) is recommended.

Q3: How should I properly store this compound in the laboratory?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4] It should be kept away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]

Q4: What is the appropriate method for disposing of this compound waste?

A4: Dispose of contents and containers at an approved waste disposal plant, in accordance with local, state, and federal regulations.[1] Do not let the chemical enter drains.[1][5]

Q5: What should I do in case of accidental exposure to this compound?

A5: Immediate action is crucial in case of accidental exposure:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[4][5][6]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4][5][6] If skin irritation occurs, get medical help.[1]

  • If inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][4]

  • If swallowed: Clean the mouth with water and seek medical attention. Never give anything by mouth to an unconscious person.[4][5][6]

Troubleshooting Guides

Issue 1: I observe skin irritation after handling the compound.

  • Possible Cause: Direct skin contact with this compound.

  • Solution:

    • Immediately wash the affected area with soap and plenty of water.[4]

    • Remove any contaminated clothing and wash it before reuse.[1][4]

    • If irritation persists, seek medical advice.[1][3]

  • Prevention: Always wear appropriate protective gloves and clothing when handling this chemical.[4]

Issue 2: The compound has formed clumps or appears discolored.

  • Possible Cause: Improper storage, leading to moisture absorption or degradation.

  • Solution:

    • Do not use the compound if its integrity is questionable.

    • Dispose of the compromised material according to proper disposal protocols.[1]

  • Prevention: Ensure the compound is stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3][4]

Issue 3: I have accidentally spilled a small amount of this compound powder on the lab bench.

  • Possible Cause: Mishandling during weighing or transfer.

  • Solution:

    • Ensure the area is well-ventilated.[4]

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[1][4]

    • Place the swept material into a suitable, closed container for disposal.[1][4]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Prevention: Handle the compound with care, especially during transfer, and use a chemical fume hood if possible to minimize dust dispersion.

Data Presentation

Physical and Chemical Properties

PropertyValue
Appearance Yellow powder / solid[4][5]
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Melting Point 137 - 140 °C[5]
Solubility Sparingly soluble in water[3]
Stability Stable under recommended storage conditions[1]

Note: No quantitative data for toxicity (e.g., LD50, LC50) or permissible exposure limits were available in the search results. Users should consult the specific Safety Data Sheet (SDS) provided by their supplier and local regulations for detailed information.

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[3][4] Don all required personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3][4]

  • Weighing and Transfer:

    • To minimize dust formation, handle the solid carefully.[4]

    • Use a spatula to transfer the desired amount of this compound from its storage container to a weighing vessel.

    • If transferring to a reaction vessel, do so slowly to prevent aerosolization.

  • Post-Handling:

    • Tightly close the storage container after use.[1][4]

    • Clean any residual powder from the work area using appropriate methods.

    • Wash hands thoroughly with soap and water after handling is complete.[1][4]

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1][4]

Protocol 2: Small-Scale Spill Cleanup

  • Secure the Area: Ensure the immediate area of the spill is clear of personnel without appropriate PPE. Maintain good ventilation.[4]

  • Containment: If the spill is a powder, prevent its dispersal by carefully covering it with a damp paper towel if appropriate, or by using a spill containment kit designed for solid chemicals. Avoid creating dust.[1][4]

  • Cleanup:

    • Carefully sweep up the spilled material and place it into a clearly labeled, sealed container for hazardous waste.[1][4]

    • Use a wet wipe or a cloth dampened with an appropriate solvent to decontaminate the surface where the spill occurred.

    • Wash the area with soap and water.

  • Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste in accordance with institutional and local regulations.[1]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE (Goggles, Gloves, Lab Coat) Vent Ensure Proper Ventilation (Fume Hood) Weigh Weigh Compound Carefully Vent->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Store Seal & Store Container Transfer->Store Clean Clean Work Area Store->Clean Wash Wash Hands Thoroughly Clean->Wash DisposePPE Dispose of Contaminated PPE Wash->DisposePPE DisposalWorkflow cluster_collection Waste Collection cluster_disposal Final Disposal Unused Unused/Compromised This compound Container Place in a Labeled, Sealed Hazardous Waste Container Unused->Container Contaminated Contaminated Materials (e.g., PPE, wipes) Contaminated->Container Facility Dispose via Approved Waste Disposal Facility Container->Facility Regulations Follow Local, State, and Federal Regulations Facility->Regulations

References

Scaling up the synthesis of Ethyl 4-nitrocinnamate for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis of Ethyl 4-nitrocinnamate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most prevalent methods for laboratory synthesis are the Knoevenagel condensation, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each method offers distinct advantages and challenges in terms of yield, stereoselectivity, and purification.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Reported yields can vary significantly. For instance, a Heck-type reaction has been reported to produce a yield of 88%.[1] In another example, a Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with malononitrile (B47326) in water at 50°C was reported to yield over 99% of the product after 15 minutes.[2]

Q3: How can I purify the crude this compound product?

A3: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol (B145695)/water, is often suitable.[3] Acid-base extraction can also be employed to remove acidic impurities like trans-4-nitrocinnamic acid.[3] For more challenging separations, column chromatography is a viable option.[4][5]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Care should be taken when handling reagents, especially strong bases and flammable solvents.

Troubleshooting Guides

Knoevenagel Condensation

Issue: Low or no product yield.

  • Potential Cause: Inactive methylene (B1212753) compound.

    • Troubleshooting Suggestion: Ensure the active methylene compound (e.g., diethyl malonate) is of good quality and has not degraded. The acidity of the active methylene compound is crucial for efficient deprotonation by the weak base catalyst.[6]

  • Potential Cause: Inefficient catalyst.

    • Troubleshooting Suggestion: The choice and amount of the weak base catalyst (e.g., piperidine (B6355638), pyridine) are critical.[6] Using a strong base can lead to the self-condensation of 4-nitrobenzaldehyde.[6] Consider optimizing the catalyst concentration or exploring alternative catalysts.

  • Potential Cause: Unfavorable reaction conditions.

    • Troubleshooting Suggestion: Optimize the reaction temperature, solvent, and reaction time. The polarity of the solvent can significantly impact the reaction rate and outcome.[7] Protic polar solvents like ethanol can favor the initial aldol (B89426) addition, while aprotic polar solvents may accelerate the subsequent dehydration step.[7]

Issue: Formation of side products.

  • Potential Cause: Self-condensation of 4-nitrobenzaldehyde.

    • Troubleshooting Suggestion: This is more likely to occur with stronger bases. Add the 4-nitrobenzaldehyde slowly to the reaction mixture containing the active methylene compound and the weak base catalyst to keep its concentration low at any given time.[6]

  • Potential Cause: Michael addition of the active methylene compound to the product.

    • Troubleshooting Suggestion: To minimize this, use a stoichiometric amount of the active methylene compound or add it portion-wise throughout the reaction.

Wittig Reaction

Issue: Low yield of this compound.

  • Potential Cause: Presence of water.

    • Troubleshooting Suggestion: Ensure strictly anhydrous conditions, as the phosphonium (B103445) ylide is a strong base and will be quenched by water. Use anhydrous solvents and flame-dried glassware.[7]

  • Potential Cause: Incomplete formation of the ylide.

    • Troubleshooting Suggestion: The choice of a sufficiently strong base (e.g., n-butyllithium, sodium hydride) is crucial for the complete deprotonation of the phosphonium salt to form the ylide.[7][8]

Issue: Poor stereoselectivity (formation of Z-isomer).

  • Potential Cause: Use of an unstabilized ylide.

    • Troubleshooting Suggestion: The ylide derived from (carbethoxymethylene)triphenylphosphorane (B24862) is a stabilized ylide, which should predominantly yield the E-isomer (trans-Ethyl 4-nitrocinnamate).[9][10] If a mixture of isomers is obtained, purification by recrystallization or chromatography may be necessary.

Horner-Wadsworth-Emmons (HWE) Reaction

Issue: Low yield.

  • Potential Cause: Incomplete deprotonation of the phosphonate (B1237965).

    • Troubleshooting Suggestion: Ensure the use of a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, and an appropriate solvent like THF or DME.[11]

  • Potential Cause: Base-sensitive substrates.

    • Troubleshooting Suggestion: For base-sensitive aldehydes, milder conditions such as the Masamune-Roush conditions (LiCl and an amine base) can be employed.[12]

Issue: Undesired stereoselectivity.

  • Potential Cause: Reaction conditions favoring the Z-isomer.

    • Troubleshooting Suggestion: The HWE reaction generally favors the formation of the E-alkene.[11][13] To enhance E-selectivity, consider using higher reaction temperatures and lithium salts.[13] For the preferential formation of the Z-alkene, the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/crown ether combinations can be used.[12][13]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for this compound Synthesis

Synthetic MethodReactantsCatalyst/BaseSolventTemperatureReaction TimeYieldReference
Heck-type Reaction4-bromonitrobenzene, ethyl acrylatePalladium catalyst-130 °C3 hours88%[1]
Knoevenagel Condensation4-nitrobenzaldehyde, malononitrileNoneWater50 °C15 minutes>99%[2]

Experimental Protocols

Protocol 1: Knoevenagel Condensation
  • To a round-bottom flask, add 4-nitrobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base, for example, piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux (80-100 °C) for 6-24 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Wittig Reaction
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[7]

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride portion-wise to generate the ylide.

  • In a separate flask, dissolve 4-nitrobenzaldehyde (1 equivalent) in anhydrous THF.[7]

  • Slowly add the 4-nitrobenzaldehyde solution to the ylide solution at 0 °C.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[7]

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[7]

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[7]

  • Concentrate the solvent under reduced pressure and purify the crude product.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction
  • To a stirred solution of triethyl phosphonoacetate (1.0 equivalent) in an anhydrous solvent like THF at 0 °C, add a base such as sodium hydride (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-nitrobenzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • The aqueous layer containing the phosphate (B84403) byproduct can be easily separated.[11]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified.

Visualizations

experimental_workflow cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons k_start Reactants: 4-Nitrobenzaldehyde Diethyl Malonate k_reflux Reflux with weak base (e.g., Piperidine) in Ethanol/Toluene k_start->k_reflux k_workup Cooling, Filtration/ Concentration k_reflux->k_workup k_purify Recrystallization/ Column Chromatography k_workup->k_purify k_product This compound k_purify->k_product w_ylide Ylide Generation: Phosphonium Salt + Strong Base in anhydrous THF w_reaction Reaction with 4-Nitrobenzaldehyde w_ylide->w_reaction w_quench Aqueous Workup (NH4Cl) w_reaction->w_quench w_extract Extraction & Drying w_quench->w_extract w_purify Purification w_extract->w_purify w_product This compound w_purify->w_product h_anion Carbanion Generation: Phosphonate + Base in anhydrous THF h_reaction Reaction with 4-Nitrobenzaldehyde h_anion->h_reaction h_workup Aqueous Workup & Extraction h_reaction->h_workup h_purify Purification h_workup->h_purify h_product This compound h_purify->h_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Yield Observed cause1 Poor Reagent Quality start->cause1 cause2 Inefficient Catalyst/ Incorrect Base start->cause2 cause3 Suboptimal Reaction Conditions (T, t, solvent) start->cause3 cause4 Presence of Water (Wittig/HWE) start->cause4 solution1 Verify Reagent Purity cause1->solution1 solution2 Optimize Catalyst/Base Concentration & Type cause2->solution2 solution3 Systematically Vary Temperature, Time, Solvent cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 4-nitrocinnamate and Ethyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl 4-nitrocinnamate and Ethyl cinnamate (B1238496). The presence of a nitro group in the para position of the phenyl ring in this compound significantly influences its electronic properties and, consequently, its reactivity compared to the unsubstituted Ethyl cinnamate. This comparison is supported by established principles of physical organic chemistry and available experimental data.

Executive Summary

This compound is generally more reactive than Ethyl cinnamate in reactions where the electron density of the aromatic ring or the α,β-unsaturated system is a key factor. The strongly electron-withdrawing nitro group (-NO₂) in this compound deactivates the phenyl ring towards electrophilic substitution but activates it and the conjugated system towards nucleophilic attack. This heightened reactivity makes it a versatile intermediate in the synthesis of various organic molecules. In contrast, Ethyl cinnamate, lacking this strong electron-withdrawing group, exhibits more neutral reactivity.

Data Presentation: A Comparative Overview

Reaction TypeThis compoundEthyl cinnamateRationale for Reactivity Difference
Nucleophilic Aromatic Sub. More ReactiveLess ReactiveThe powerful electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for nucleophilic attack on the aromatic ring.
Diels-Alder Reaction More Reactive (as a dienophile)Less ReactiveThe electron-withdrawing nitro group lowers the energy of the LUMO of the dienophile, leading to a smaller HOMO-LUMO gap with a typical diene and a faster reaction rate.
Reduction of Alkene Slower (double bond hydrogenation)Faster (double bond hydrogenation)The electron-withdrawing nitro group decreases the electron density of the C=C double bond, making it less susceptible to catalytic hydrogenation. However, the nitro group itself can be selectively reduced under specific conditions.
Reduction of Nitro Group ApplicableNot ApplicableThe nitro group can be selectively reduced to an amine using various reagents, a reaction not possible for Ethyl cinnamate.
Hydrolysis (Base-catalyzed) FasterSlowerThe electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon in the ester, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions. This is quantifiable through Hammett correlations.
Electrochemical Reduction More complex (multiple reducible groups)Simpler (reduction of the double bond and ester)This compound has both the nitro group and the α,β-unsaturated ester as potential sites for reduction, leading to a more complex electrochemical behavior compared to Ethyl cinnamate where only the conjugated system is readily reduced.

Mandatory Visualization

Logical Relationship: Electronic Effects on Reactivity

G Figure 1: Influence of the Nitro Group on Reactivity cluster_0 This compound cluster_1 Ethyl cinnamate A Strongly Electron-Withdrawing -NO2 Group C Increased Electrophilicity of Aromatic Ring and Conjugated System A->C Inductive & Resonance Effects B No Strong Electron-Withdrawing or -Donating Group F Standard Reactivity B->F D Enhanced Susceptibility to Nucleophilic Attack C->D E Increased Reactivity in Diels-Alder Reactions C->E

Caption: Figure 1: Influence of the Nitro Group on Reactivity.

Experimental Workflow: Comparative Catalytic Hydrogenation

G Figure 2: Workflow for Comparative Hydrogenation A Prepare two identical reaction vessels B Add Equimolar Amounts of: - this compound (Vessel 1) - Ethyl cinnamate (Vessel 2) A->B C Add Same Amount of Catalyst (e.g., 10% Pd/C) to each vessel B->C D Add Same Volume of Solvent (e.g., Ethanol) to each vessel C->D E Pressurize both vessels with H2 to the same initial pressure D->E F Stir both reactions at the same temperature and rate E->F G Monitor H2 uptake over time for each reaction F->G H Alternatively, take aliquots at regular intervals F->H J Plot % Conversion vs. Time for both compounds G->J I Analyze aliquots by GC-MS or NMR to determine conversion H->I I->J K Calculate initial reaction rates J->K L Compare final product yields K->L

Caption: Figure 2: Workflow for Comparative Hydrogenation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of this compound and Ethyl cinnamate.

Comparative Catalytic Hydrogenation of the Alkene Double Bond

Objective: To compare the rate of reduction of the C=C double bond in this compound and Ethyl cinnamate.

Materials:

  • This compound

  • Ethyl cinnamate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous ethanol.

    • Prepare a 0.1 M solution of Ethyl cinnamate in anhydrous ethanol.

  • Reaction Setup (perform for each compound):

    • To a pressure vessel, add 50 mL of the respective 0.1 M solution.

    • Carefully add 0.1 g of 10% Pd/C catalyst.

    • Seal the vessel and connect it to the hydrogenator.

  • Hydrogenation:

    • Flush the vessel with H₂ gas three times to remove air.

    • Pressurize the vessel to 50 psi with H₂.

    • Commence vigorous stirring at room temperature (25°C).

    • Monitor the pressure drop over time as an indication of H₂ consumption.

  • Reaction Monitoring and Work-up:

    • At regular time intervals (e.g., 15, 30, 60, 120 minutes), carefully take a small aliquot of the reaction mixture.

    • Filter the aliquot through a small plug of celite to remove the Pd/C catalyst.

    • Dilute the filtered aliquot with ethanol for analysis.

  • Analysis:

    • Analyze the aliquots by GC-MS or ¹H NMR to determine the ratio of starting material to the hydrogenated product (Ethyl 3-(4-nitrophenyl)propanoate or Ethyl 3-phenylpropanoate).

    • Plot the percentage conversion against time for both reactions to compare their rates.

Comparative Base-Catalyzed Hydrolysis

Objective: To compare the rate of hydrolysis of the ester functional group in this compound and Ethyl cinnamate.

Materials:

  • This compound

  • Ethyl cinnamate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of NaOH in a 1:1 ethanol/water mixture.

    • Prepare 0.1 M solutions of this compound and Ethyl cinnamate in ethanol.

  • Reaction Setup (perform for each compound):

    • In a flask equilibrated to 25°C in a water bath, mix 50 mL of the 0.1 M NaOH solution with 50 mL of the respective 0.1 M ester solution.

    • Start a timer immediately upon mixing.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 10, 20, 40, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of 0.1 M HCl to neutralize the unreacted NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized 0.1 M NaOH solution to determine the amount of unreacted NaOH at each time point.

  • Data Analysis:

    • Calculate the concentration of the ester at each time point.

    • Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the pseudo-first-order rate constant.

    • Compare the rate constants for the hydrolysis of this compound and Ethyl cinnamate.

Conclusion

The presence of the 4-nitro group fundamentally alters the reactivity of the cinnamate scaffold. This compound's enhanced susceptibility to nucleophilic attack and its utility as a dienophile make it a valuable building block for complex molecular architectures. Conversely, Ethyl cinnamate serves as a useful substrate in reactions where the electron-rich nature of the unsubstituted aromatic ring and the alkene are desired. A thorough understanding of these reactivity differences, supported by quantitative experimental comparisons, is crucial for the efficient design and execution of synthetic strategies in research and development.

A Comparative Guide to the ¹H and ¹³C NMR Analysis for the Structural Confirmation of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-nitrocinnamate and its close analog, Ethyl cinnamate (B1238496). The objective is to facilitate the structural confirmation of this compound by highlighting the key spectral differences arising from the presence of the nitro group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, it is possible to determine the connectivity and stereochemistry of a compound. This guide focuses on the application of ¹H and ¹³C NMR for the structural confirmation of this compound, a cinnamate ester containing an electron-withdrawing nitro group at the para position of the phenyl ring. For comparative purposes, the NMR data of Ethyl cinnamate, which lacks the nitro substituent, is also presented.

Experimental Protocols

A standard protocol for the preparation of samples for ¹H and ¹³C NMR analysis is outlined below:

Sample Preparation:

  • Weigh 5-10 mg of the solid sample (this compound or Ethyl cinnamate) and place it in a clean, dry vial.

  • Add approximately 0.7 - 1.0 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to the vial.

  • Agitate the vial to ensure the complete dissolution of the solid.

  • If any solid particles remain, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.

  • The final sample volume in the NMR tube should be sufficient to cover the detector coils, typically a depth of about 4-5 cm.

  • Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Instrumentation:

  • ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS), at 0 ppm.

Data Presentation and Comparison

The ¹H and ¹³C NMR data for this compound and Ethyl cinnamate are summarized in the tables below for easy comparison.

Table 1: ¹H NMR Data Comparison

Assignment This compound (in CDCl₃) Ethyl cinnamate (in CDCl₃)
Aromatic Protons δ 8.25 (d, 2H, J = 8.8 Hz), δ 7.67 (d, 2H, J = 8.8 Hz)[1]δ 7.54-7.51 (m, 2H), δ 7.38-7.35 (m, 3H)
Vinylic Protons δ 7.71 (d, 1H, J = 16.1 Hz), δ 6.56 (d, 1H, J = 16.1 Hz)[1]δ 7.68 (d, 1H, J = 16.2 Hz), δ 6.46-6.42 (m, 1H)
Ethyl CH₂ δ 4.30 (q, 2H, J = 7.1 Hz)[1]δ 4.28-4.25 (m, 2H)
Ethyl CH₃ δ 1.36 (t, 3H, J = 7.1 Hz)[1]δ 1.35-1.32 (m, 3H)

Table 2: ¹³C NMR Data Comparison

Assignment This compound (in DMSO-d₆) Ethyl cinnamate (in CDCl₃)
Carbonyl Carbon (C=O) ~165-167166.9[2]
Aromatic/Vinylic Carbons ~120-150144.5, 134.4, 130.1, 128.8, 128.0, 118.2[2]
Ethyl O-CH₂ ~6160.4[2]
Ethyl CH₃ ~1414.3[2]

Analysis of Spectral Differences:

The presence of the electron-withdrawing nitro group (-NO₂) in this compound has a significant impact on the chemical shifts of the aromatic and vinylic protons and carbons compared to Ethyl cinnamate.

  • Aromatic Region: In the ¹H NMR spectrum of this compound, the aromatic protons are shifted downfield (to a higher ppm value) due to the deshielding effect of the nitro group. The protons ortho to the nitro group appear at a significantly higher chemical shift (δ 8.25) compared to the aromatic protons in Ethyl cinnamate (δ 7.35-7.54).

  • Vinylic Region: Similarly, the vinylic protons in this compound are also shifted downfield compared to those in Ethyl cinnamate, although the effect is less pronounced.

  • ¹³C NMR: The electron-withdrawing nature of the nitro group also influences the ¹³C chemical shifts. The aromatic carbons, particularly the carbon atom attached to the nitro group (ipso-carbon), will be significantly deshielded and appear at a higher chemical shift.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize Ethyl 4-nitrocinnamate purification Purify Compound synthesis->purification sample_prep Sample Preparation (CDCl₃ or DMSO-d₆) purification->sample_prep acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c analyze_1h Analyze ¹H Data: - Chemical Shifts - Integration - Coupling Constants acquire_1h->analyze_1h analyze_13c Analyze ¹³C Data: - Chemical Shifts acquire_13c->analyze_13c compare_data Compare with Literature & Alternative Compounds analyze_1h->compare_data analyze_13c->compare_data structure_confirm Structural Confirmation compare_data->structure_confirm

Caption: Workflow for the structural confirmation of this compound via NMR.

Conclusion

The ¹H and ¹³C NMR data provide unambiguous evidence for the structure of this compound. The characteristic downfield shifts observed in the aromatic region of the ¹H NMR spectrum, in comparison to Ethyl cinnamate, are a clear indication of the presence and position of the electron-withdrawing nitro group. The combination of ¹H and ¹³C NMR spectroscopy is, therefore, an essential tool for the definitive structural confirmation of this and related compounds.

References

A Comparative Guide to the Analysis of Ethyl 4-nitrocinnamate: GC-MS and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of compounds like Ethyl 4-nitrocinnamate is critical for quality control, metabolic studies, and ensuring the integrity of synthetic pathways. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound with High-Performance Liquid Chromatography (HPLC) as a viable alternative. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds such as this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it a powerful tool for identification and quantification.

Experimental Protocol for GC-MS

Sample Preparation: A stock solution of this compound should be prepared in a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).

Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer is suitable for this analysis.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Solvent Delay3 min
Data Presentation: GC-MS of this compound

The analysis of this compound by GC-MS is expected to yield a single chromatographic peak with a characteristic mass spectrum.

Table 2: Expected Quantitative Data for GC-MS Analysis

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~15-20221 (M+), 193, 176, 147, 131, 103, 77

Note: The retention time is an estimate and will vary depending on the specific instrument and conditions.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an EI source provides a unique fingerprint for its identification. The molecular ion peak is expected at m/z 221.

Fragmentation_Pathway_of_Ethyl_4-nitrocinnamate M This compound (m/z 221) F1 [M-C2H5O] (m/z 176) M->F1 - OCH2CH3 F2 [M-NO2] (m/z 175) M->F2 - NO2 F3 [M-C2H5O-CO] (m/z 148) F1->F3 - CO F4 [C7H7O] (m/z 107) F2->F4 - C2H2O2 F5 [C6H5]* (m/z 77) F4->F5 - CO

Figure 1. Proposed mass fragmentation pathway of this compound.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Experimental Protocol for HPLC

This protocol is based on methods for the analysis of similar aromatic and cinnamate (B1238496) compounds.

Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare working standards by serial dilution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

Instrumentation: A standard HPLC system with a UV detector is required.

Table 3: HPLC Instrumental Parameters

ParameterValue
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detector
Wavelength280 nm

Comparison of GC-MS and HPLC for this compound Analysis

Both GC-MS and HPLC are suitable for the analysis of this compound, with each technique offering distinct advantages.

Table 4: Performance Comparison of GC-MS and HPLC

FeatureGC-MSHPLC-UV
Selectivity Excellent, based on both retention time and mass spectrum.Good, based on retention time and UV absorbance.
Sensitivity Typically in the low ng to pg range.Typically in the low µg to high ng range.
Identification High confidence due to unique mass fragmentation patterns.Based on retention time comparison with a standard.
Sample Volatility Requires the analyte to be volatile and thermally stable.Does not require analyte volatility.
Instrumentation Cost Generally higher than HPLC-UV systems.Generally lower than GC-MS systems.
Throughput Can be high with modern autosamplers.Can be high with modern autosamplers.

Logical Workflow for Method Selection

The choice between GC-MS and HPLC will depend on the specific requirements of the analysis.

Method_Selection_Workflow start Start: Need to analyze This compound question1 Is structural confirmation and high sensitivity critical? start->question1 gcms Select GC-MS question1->gcms Yes question2 Is the compound thermally stable? question1->question2 No end End: Analysis Method Chosen gcms->end hplc Select HPLC-UV hplc->end question2->hplc No question2->hplc Yes (if GC-MS unavailable)

Figure 2. Decision workflow for selecting an analytical method.

Conclusion

For the definitive identification and sensitive quantification of this compound, GC-MS is the recommended technique due to the high degree of structural information provided by mass spectrometry. However, HPLC-UV presents a cost-effective and reliable alternative , particularly for routine quantitative analysis where the identity of the compound is already established and high sensitivity is not the primary concern. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the sample matrix.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Ethyl 4-nitrocinnamate. The information is supported by experimental data derived from the analysis of structurally similar compounds to present a thorough evaluation.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its purity is a critical parameter that can significantly influence the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods for its purity determination are essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. This guide outlines a proposed HPLC method for this compound and compares it with alternative methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most suitable HPLC mode for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: Proposed HPLC Method

While a specific validated method for this compound is not widely published, a robust method can be established based on the analysis of structurally related cinnamate (B1238496) esters and nitroaromatic compounds.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weighing B Dissolution in Mobile Phase A->B C Sonication/Vortexing B->C D Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation (% Area) G->H I Reporting H->I Method_Selection cluster_start cluster_questions cluster_methods start Purity Assessment of This compound q1 Quantitative Analysis? start->q1 q3 Rapid Screening? q1->q3 No hplc HPLC q1->hplc Yes q2 High Sensitivity Required? q2:w->hplc:e No gc GC q2->gc Yes q3:e->hplc:s No tlc TLC q3->tlc Yes hplc->q2

Comparative study of different catalysts for Ethyl 4-nitrocinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-nitrocinnamate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a valuable intermediate in organic synthesis, is primarily achieved through two principal routes: the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with a malonic ester and the Fischer esterification of 4-nitrocinnamic acid. The choice of catalyst is a critical parameter in both methodologies, profoundly influencing reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of various catalysts employed in the synthesis of this compound, supported by experimental data and detailed protocols.

Catalyst Performance in this compound Synthesis

The selection of an appropriate catalyst is paramount for optimizing the synthesis of this compound. The following tables summarize the performance of different catalysts for the two primary synthetic routes, highlighting key metrics such as yield and reaction conditions.

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of 4-Nitrobenzaldehyde with Diethyl Malonate

CatalystCatalyst TypeSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineHomogeneous (Base)Benzene (B151609)130-14011-1889-91[1]
Immobilized GelatineHeterogeneous (Biocatalyst)DMSORoom Temp.Overnight85-89[2]

Table 2: Comparison of Catalysts for the Esterification of Cinnamic Acids

CatalystCatalyst TypeAlcoholSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Sulfuric Acid (H₂SO₄)Homogeneous (Acid)Ethanol (B145695)-60184.42 (Conversion)[3][4]
p-Toluenesulfonic Acid (PTSA)Homogeneous (Acid)Methanol (B129727)Methanol110 (Microwave)0.0391 (Yield)[5]
Dowex 50WXHeterogeneous (Acid Resin)Ethanol-70734.96 (Conversion)[6]
Amberlyst 15Heterogeneous (Acid Resin)Ethanol-70714.84 (Conversion)[6]
Lipozyme TLIMHeterogeneous (Biocatalyst)EthanolIsooctane40-86 (Yield)[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound via Knoevenagel condensation and Fischer esterification are provided below.

Protocol 1: Knoevenagel Condensation using Piperidine as a Catalyst

This protocol is adapted from a general procedure for the Knoevenagel condensation of benzaldehyde (B42025) with diethyl malonate.[1]

Materials:

  • 4-Nitrobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Benzene

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-nitrobenzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and benzene.

  • Add a catalytic amount of piperidine. The amount should be sufficient to neutralize any acidic impurities in the aldehyde and act as a catalyst.[1]

  • Heat the mixture to a vigorous reflux (oil bath at 130–140°C) and collect the water formed in the Dean-Stark trap. The reaction typically requires 11-18 hours.[1]

  • After cooling, dilute the reaction mixture with benzene and wash sequentially with water, 1 N hydrochloric acid, and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Protocol 2: Fischer Esterification using Sulfuric Acid as a Catalyst

This protocol is a general method for the acid-catalyzed esterification of cinnamic acids.[5][8]

Materials:

  • 4-Nitrocinnamic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrocinnamic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for 1-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows for the synthesis of this compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Mixing Mixing 4-Nitrobenzaldehyde->Mixing Diethyl Malonate Diethyl Malonate Diethyl Malonate->Mixing Piperidine Piperidine Piperidine->Mixing Reflux & Water Removal Reflux & Water Removal Mixing->Reflux & Water Removal Washing Washing Reflux & Water Removal->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product 4-Nitrocinnamic Acid 4-Nitrocinnamic Acid Mixing & Protonation Mixing & Protonation 4-Nitrocinnamic Acid->Mixing & Protonation Ethanol Ethanol Ethanol->Mixing & Protonation Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing & Protonation Reflux Reflux Mixing & Protonation->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound

References

A Comparative Guide to the Synthesis of Ethyl 4-nitrocinnamate: A Traditional Approach vs. a Novel Microwave-Assisted Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Ethyl 4-nitrocinnamate, a valuable building block in the synthesis of various pharmaceuticals and functional materials, is a prime example. This guide provides a comprehensive validation of a new, microwave-assisted synthetic route for this compound, comparing it directly with a traditional Knoevenagel condensation method. The data presented herein offers a clear, objective comparison of performance, supported by detailed experimental protocols.

Executive Summary of Synthetic Routes

The traditional synthesis of this compound often relies on the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. While reliable, this method typically involves long reaction times and the use of volatile organic solvents. In contrast, a novel approach utilizing a microwave-assisted Horner-Wadsworth-Emmons (HWE) reaction presents a significantly faster and potentially more environmentally friendly alternative. This guide will delve into the experimental data for both methodologies to provide a clear comparison of their efficacy.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the traditional Knoevenagel condensation and the new microwave-assisted Horner-Wadsworth-Emmons (HWE) synthesis of this compound.

ParameterTraditional Route (Knoevenagel Condensation)New Route (Microwave-Assisted HWE)
Starting Materials 4-nitrobenzaldehyde (B150856), Diethyl malonate4-nitrobenzaldehyde, Triethyl phosphonoacetate
Catalyst/Base Piperidine (B6355638)Potassium Carbonate
Solvent Toluene (B28343)Ethanol (B145695)
Reaction Temperature Reflux (approx. 110 °C)140 °C
Reaction Time 12-18 hours20 minutes
Yield ~85-90%~92%
Purification Washing, DistillationColumn Chromatography/Crystallization

Experimental Protocols

Traditional Route: Knoevenagel Condensation

This protocol is adapted from established procedures for the Knoevenagel condensation of aromatic aldehydes with malonic esters.

Materials:

  • 4-nitrobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Toluene

  • Hydrochloric acid (1 N)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-nitrobenzaldehyde (1.0 equivalent), diethyl malonate (1.2 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene is heated to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After completion (typically 12-18 hours), the reaction mixture is cooled to room temperature.

  • The solution is washed sequentially with water, 1 N hydrochloric acid, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or recrystallization to yield this compound.

New Route: Microwave-Assisted Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is based on a green synthesis approach for ethyl cinnamates.[1]

Materials:

Procedure:

  • In a 10 mL microwave vessel, 4-nitrobenzaldehyde (0.7 equivalents), triethyl phosphonoacetate (1.0 equivalent), and potassium carbonate (1.0 equivalent) are dissolved in ethanol (3 mL).[1]

  • The reaction mixture is heated under microwave irradiation at 140 °C for 20 minutes.[1]

  • After cooling to room temperature, the solvent is removed under vacuum.[1]

  • The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent, or by crystallization from ethyl acetate, to afford pure this compound.[1]

Visualization of Synthetic Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for both the traditional and the new synthetic routes.

Traditional_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Reactants 4-nitrobenzaldehyde + Diethyl malonate + Piperidine (cat.) + Toluene Reflux Reflux with Dean-Stark Trap (12-18 hours) Reactants->Reflux Wash Aqueous Washing (H₂O, HCl, NaHCO₃) Reflux->Wash Dry Drying (Na₂SO₄) Wash->Dry Concentrate Solvent Removal Dry->Concentrate Purify Distillation or Recrystallization Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the traditional Knoevenagel condensation synthesis.

New_Route_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Reactants 4-nitrobenzaldehyde + Triethyl phosphonoacetate + K₂CO₃ + Ethanol Microwave Microwave Irradiation (140 °C, 20 mins) Reactants->Microwave Concentrate Solvent Removal Microwave->Concentrate Purify Column Chromatography or Crystallization Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the new microwave-assisted HWE synthesis.

Discussion and Conclusion

The validation of this new synthetic route for this compound demonstrates a significant improvement over the traditional Knoevenagel condensation. The most striking advantage of the microwave-assisted Horner-Wadsworth-Emmons reaction is the drastic reduction in reaction time, from many hours to a mere 20 minutes. This rapid synthesis, coupled with a comparable or even slightly higher yield, presents a substantial increase in efficiency.

Furthermore, the use of ethanol as a solvent in the microwave-assisted method is a notable improvement from an environmental and safety perspective compared to toluene used in the traditional method. While both methods require a purification step, the workup for the microwave reaction is arguably simpler, involving solvent removal followed by chromatography or crystallization.

References

A Comparative Analysis of Ethyl 4-nitrocinnamate's Reactivity as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and chemical biology, the strategic use of Michael acceptors is paramount for targeting specific nucleophilic residues in proteins. Ethyl 4-nitrocinnamate, a derivative of cinnamic acid, presents itself as a noteworthy Michael acceptor due to the strong electron-withdrawing nature of its para-nitro group, which significantly enhances the electrophilicity of the β-carbon. This guide provides a comparative analysis of the reactivity of this compound against other commonly employed Michael acceptors, supported by available experimental data and detailed methodologies.

Enhanced Electrophilicity of this compound

The presence of the nitro group at the para position of the phenyl ring in this compound plays a crucial role in its reactivity. This electron-withdrawing group delocalizes the electron density of the aromatic ring and the conjugated system, rendering the β-carbon of the α,β-unsaturated ester more susceptible to nucleophilic attack.[1] This heightened electrophilicity is the primary determinant of its efficacy as a Michael acceptor.

Quantitative Reactivity Comparison

Table 1: Comparison of Second-Order Rate Constants for the Michael Addition of Glutathione (B108866) (GSH)

Michael AcceptorNucleophileSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Conditions
This compound GSHEstimated to be high-
Nitro-oleic acid (OA-NO₂)GSH183pH 7.4, 37 °C
Nitro-linoleic acid (LNO₂)GSH355pH 7.4, 37 °C
Ethyl acrylate (B77674)GSH0.55pH 7.4, 37 °C[2]
Chalcone (4-methyl)GSH(Qualitatively reactive)pH 8.0/8.5
Chalcone (4-methoxy)GSH(Qualitatively reactive)pH 8.0/8.5

Note: The reactivity of this compound is estimated to be high due to the strong electron-withdrawing nitro group, likely exceeding that of ethyl acrylate and potentially being in the range of nitro-fatty acids. Direct experimental data is needed for a precise value.

Table 2: Comparison of Mayr's Electrophilicity Parameters (E)

Michael AcceptorMayr's Electrophilicity Parameter (E)Solvent
This compound Not available-
trans-β-Nitrostyrene-15.5DMSO
trans-Chalcone-18.7DMSO
Methyl vinyl ketone-21.4DMSO
Ethyl acrylate-23.1DMSO

Note: A less negative E value indicates higher electrophilicity. The electrophilicity of trans-β-nitrostyrene can serve as a reasonable proxy for this compound, suggesting it is a significantly more potent Michael acceptor than chalcone, methyl vinyl ketone, and ethyl acrylate.

Experimental Protocols for Reactivity Assessment

The reactivity of Michael acceptors can be determined experimentally by monitoring the reaction kinetics with a chosen nucleophile. Two common methods are UV-Vis Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Kinetic Analysis using UV-Vis Spectroscopy

This method is suitable when the Michael acceptor or the product of the Michael addition has a distinct UV-Vis absorbance spectrum.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the Michael acceptor (e.g., this compound) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

    • Prepare a stock solution of the nucleophile (e.g., glutathione) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Spectrophotometric Measurement:

    • In a quartz cuvette, mix the buffer, the nucleophile solution, and initiate the reaction by adding the Michael acceptor solution.

    • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the Michael acceptor over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Michael Acceptor]), the natural logarithm of the absorbance of the Michael acceptor versus time will yield a linear plot.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile]

G cluster_prep Solution Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Stock Solution of Michael Acceptor C Mix Reactants in Cuvette A->C B Stock Solution of Nucleophile in Buffer B->C D Monitor Absorbance vs. Time at λ_max C->D E Plot ln(Absorbance) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k') E->F G Calculate Second-Order Rate Constant (k) F->G

Experimental workflow for UV-Vis kinetic analysis.
Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the Michael acceptor and an internal standard in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Prepare a concentrated solution of the nucleophile in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the Michael acceptor solution before adding the nucleophile (t=0).

    • Initiate the reaction by adding the nucleophile solution to the NMR tube and start acquiring spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the Michael acceptor and the internal standard in each spectrum.

    • The concentration of the Michael acceptor at each time point can be determined by comparing the integral of its signal to the integral of the internal standard.

    • Plot the concentration of the Michael acceptor versus time and fit the data to the appropriate rate law to determine the rate constant.

Relevance in Signaling Pathways

Michael acceptors are known to modulate various cellular signaling pathways by covalently modifying key cysteine residues on proteins. Two prominent examples are the Keap1-Nrf2-ARE and the NF-κB pathways, which are critical in regulating cellular stress responses and inflammation.[2][3]

The Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a major regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic compounds, including potent Michael acceptors, can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).

Modulation of the Keap1-Nrf2-ARE pathway by Michael acceptors.

Conclusion

This compound stands out as a highly reactive Michael acceptor due to the presence of the electron-withdrawing nitro group. While direct quantitative kinetic data is limited, comparisons with structurally similar compounds and other common Michael acceptors strongly suggest its superior electrophilicity. This heightened reactivity makes it a valuable tool for researchers in drug development and chemical biology for the targeted covalent modification of proteins. The provided experimental protocols offer a framework for the quantitative assessment of its reactivity, and the outlined signaling pathways highlight its potential for modulating critical cellular processes. Further experimental investigation is warranted to precisely quantify the reactivity of this compound and fully explore its therapeutic and research applications.

References

A Comparative Guide to the Biological Activity of Ethyl 4-nitrocinnamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-nitrocinnamate, a derivative of cinnamic acid, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides an objective comparison of the biological performance of this compound and its derivatives, supported by experimental data. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and illustrating the underlying signaling pathways.

Comparative Biological Activity Data

The biological efficacy of this compound and its derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the acrylate (B77674) moiety. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

The cytotoxic effects of various cinnamic acid derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)
This compound Derivative (2h) Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)<0.01 - 0.02[1]
This compound Derivative (2f) VariousMean GI50: 2.80[1]
Cinnamic AcidMelanoma (HT-144)2400[2]
Cinnamic acid esters and amidesHeLa, K562, Fem-x, MCF-742 - 166
4-bromo-5-phenylpenta-2,4-dienoic acid (4ii)MDA-MB-231 (Breast), HeLa (Cervical)Potent activity
Novel Cinnamic Acid Amide (Compound 5)A-549 (Lung)10.36
Methyl-substituted amide derivatives (1, 5, 9)A-549 (Lung)10.36 - 11.38

Note: GI50 is the concentration for 50% growth inhibition.

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

The antimicrobial potential of cinnamic acid derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)MIC (µM)
This compound Candida spp.31.25 - 62.5[3]
Methyl-4-nitrocinnamateB. subtilis, E. coli89.1, 79.4
1-cinnamoylpyrrolidineE. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA500[4]
Butyl cinnamate (B1238496) (6)C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum626.62
Ethyl cinnamate (3)Fungal strains726.36
Methyl cinnamate (2)Fungal strains789.19
4-isopropylbenzylcinnamide (18)S. aureus, S. epidermidis, P. aeruginosa458.15
Decyl cinnamate (9)Bacterial strains550.96
Methoxyethyl 4-chlorocinnamate (4)Fungal strains0.13 (µmol/mL)[5]
Perillyl 4-chlorocinnamate (11)Fungal strains0.024 (µmol/mL)[5]
Table 3: Anti-inflammatory Activity of Cinnamic Acid Derivatives

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit key inflammatory mediators or enzymes. The IC50 values for the inhibition of these processes are summarized below.

Compound/DerivativeAssayIC50 (µM)
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)COX-2 Inhibition0.74[6]
Carboxylic acid analogue of FM4 (FM10)COX-2 Inhibition0.69[6]
Carboxylic acid analogue of FM6 (FM12)COX-2 Inhibition0.18[6]
Ethyl p-methoxycinnamate (EPMC)COX-1 Inhibition1.12
Ethyl p-methoxycinnamate (EPMC)COX-2 Inhibition0.83
Cinnamic AcidNO Production Inhibition0.34 (mM)[7]
Ibuprofen derivatives (3, 5a, 14)NO Production Inhibition≤ 0.05 (mM)[7]

Key Signaling Pathways in Biological Activity

Cinnamic acid derivatives, including this compound, exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

dot digraph "NF_kB_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="NF-κB Signaling Pathway Inhibition", rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκBα", fillcolor="#FBBC05"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#FBBC05"]; NFkB_active [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cinnamate_Derivative [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates for\ndegradation", dir=T, arrowhead=tee, color="#EA4335"]; IkB -> NFkB [style=invis]; NFkB -> NFkB_active [label="Release"]; NFkB_active -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Induces"]; Cinnamate_Derivative -> IKK [label="Inhibits", dir=T, arrowhead=tee, color="#EA4335"]; Cinnamate_Derivative -> NFkB_active [label="Inhibits DNA\nbinding", dir=T, arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment {rank=same; LPS; Cinnamate_Derivative} {rank=same; IkB; NFkB} } .dot Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

// Nodes Stress [label="Cellular Stress/\nGrowth Factors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05"]; Raf [label="Raf", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#FBBC05"]; JNK [label="JNK", fillcolor="#FBBC05"]; p38 [label="p38", fillcolor="#FBBC05"]; AP1 [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cinnamate_Derivative [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stress -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; Stress -> JNK; Stress -> p38; ERK -> AP1; JNK -> AP1; p38 -> Apoptosis; AP1 -> Proliferation; Cinnamate_Derivative -> JNK [label="Activates", color="#34A853"]; Cinnamate_Derivative -> p38 [label="Activates", color="#34A853"]; Cinnamate_Derivative -> ERK [label="Inhibits", dir=T, arrowhead=tee, color="#EA4335"]; } .dot Caption: Modulation of MAPK signaling pathways by this compound derivatives.

// Nodes GF [label="Growth Factors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTOR [label="mTOR", fillcolor="#FBBC05"]; Cell_Survival [label="Cell Survival &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cinnamate_Derivative [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> Akt [label="Activates"]; Akt -> mTOR; mTOR -> Cell_Survival; Akt -> Apoptosis_Inhibition; Cinnamate_Derivative -> PI3K [label="Inhibits", dir=T, arrowhead=tee, color="#EA4335"]; Cinnamate_Derivative -> Akt [label="Inhibits", dir=T, arrowhead=tee, color="#EA4335"]; PTEN -> PIP3 [label="Dephosphorylates", dir=T, arrowhead=tee, color="#4285F4"]; } .dot Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Plating: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the test compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland standard.

    • Serial Dilutions: Prepare two-fold serial dilutions of the cinnamic acid derivative in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (visible growth) is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

  • Procedure:

    • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

    • Compound Administration: Administer the test compound (e.g., this compound derivative) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • Induction of Inflammation: After a specific period (e.g., 60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

    • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

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// Edges Synthesis -> Purification; Purification -> In_Vitro; In_Vitro -> SAR; SAR -> Mechanism; Mechanism -> In_Vivo; In_Vivo -> Lead_Optimization; } .dot Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This guide provides a comparative analysis of the biological activities of this compound and its derivatives. The presented data highlights the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship is a critical factor, with substitutions on the phenyl ring and modifications of the core structure leading to variations in potency and selectivity. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be central to their mechanism of action. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the continued exploration and development of this promising class of compounds.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of Cis and Trans Ethyl 4-nitrocinnamate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular geometry is paramount. The seemingly subtle difference between cis and trans isomers can have profound effects on a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of Ethyl 4-nitrocinnamate, supported by experimental data and protocols to aid in their differentiation and characterization.

The trans isomer of this compound is the more stable and commonly available form. The cis isomer, being sterically hindered, is less stable and is typically prepared by photochemical isomerization of the trans isomer. Their distinct spatial arrangements give rise to unique spectroscopic signatures, which can be readily identified using techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the cis and trans isomers of this compound. Data for the trans isomer is based on experimental findings, while the data for the cis isomer is predicted based on established spectroscopic principles for similar compounds.

Table 1: UV-Vis Spectroscopy Data

Isomerλmax (nm)Molar Absorptivity (ε)Solvent
trans-Ethyl 4-nitrocinnamate~320-340[1]HigherPolar Solvents
cis-Ethyl 4-nitrocinnamate (Predicted)Shorter λmax than transLowerPolar Solvents

The extended conjugation in the planar trans isomer allows for a π to π* transition at a longer wavelength (lower energy). The cis isomer, with its out-of-plane phenyl group due to steric hindrance, exhibits a hypsochromic shift (blue shift) to a shorter wavelength. The molar absorptivity of the trans isomer is also expected to be higher.

Table 2: Infrared (IR) Spectroscopy Data

IsomerKey Vibrational Frequencies (cm⁻¹)
trans-Ethyl 4-nitrocinnamate~1720 (C=O stretch), ~1640 (C=C stretch), ~1520 & ~1350 (NO₂ asymmetric & symmetric stretch), ~980 (out-of-plane C-H bend)
cis-Ethyl 4-nitrocinnamate (Predicted)~1720 (C=O stretch), ~1640 (C=C stretch), ~1520 & ~1350 (NO₂ asymmetric & symmetric stretch), ~700 (out-of-plane C-H bend)

The most telling difference in the IR spectra is the position of the out-of-plane C-H bending vibration for the vinylic hydrogens. The trans isomer displays a strong band around 980 cm⁻¹, while the cis isomer is expected to show a band around 700 cm⁻¹.

Table 3: ¹H NMR Spectroscopy Data (in CDCl₃)

IsomerChemical Shift (δ) of Vinylic Protons (ppm)Coupling Constant (J) of Vinylic Protons (Hz)
trans-Ethyl 4-nitrocinnamate~6.56 and ~7.71[1]16.1 [1]
cis-Ethyl 4-nitrocinnamate (Predicted)Vinylic protons shifted relative to trans~12

The coupling constant (J) between the two vinylic protons is the most definitive feature in the ¹H NMR spectrum. The dihedral angle of ~180° in the trans isomer results in a large coupling constant (typically 12-18 Hz). The ~0° dihedral angle in the cis isomer leads to a smaller coupling constant (typically 6-12 Hz).

Experimental Protocols

Protocol 1: Photochemical Isomerization of trans- to cis-Ethyl 4-nitrocinnamate

This protocol describes the conversion of the thermodynamically stable trans isomer to the cis isomer via UV irradiation.

Materials:

  • trans-Ethyl 4-nitrocinnamate

  • Spectroscopic grade solvent (e.g., acetonitrile (B52724) or methanol)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV)

  • Stirring plate and stir bar

  • Nitrogen or argon gas source

Procedure:

  • Prepare a dilute solution of trans-Ethyl 4-nitrocinnamate in the chosen solvent within the quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent photo-oxidation.

  • While stirring, irradiate the solution with the UV lamp. The progress of the isomerization can be monitored by taking aliquots at regular intervals and analyzing them by HPLC or ¹H NMR.

  • Continue irradiation until the photostationary state (a constant ratio of cis to trans isomers) is reached.

  • The resulting mixture of isomers can then be separated using column chromatography or preparative HPLC.

Protocol 2: Spectroscopic Analysis of Isomers

UV-Vis Spectroscopy:

  • Prepare dilute solutions of the purified cis and trans isomers in a suitable spectroscopic solvent (e.g., ethanol).

  • Record the UV-Vis absorption spectra for each isomer over a range of 200-400 nm using a spectrophotometer.

  • Determine the λmax for each isomer.

Infrared (IR) Spectroscopy:

  • Prepare samples of the purified cis and trans isomers. Solid samples can be analyzed as KBr pellets or using an ATR-FTIR spectrometer.

  • Record the IR spectra over a range of 4000-400 cm⁻¹.

  • Identify the characteristic vibrational bands for each isomer, paying close attention to the out-of-plane C-H bending region.

¹H NMR Spectroscopy:

  • Dissolve accurately weighed samples of the purified cis and trans isomers in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectra using an NMR spectrometer.

  • Analyze the spectra to determine the chemical shifts and coupling constants of the vinylic protons for each isomer.

Visualizing the Workflow

The logical flow of synthesizing and analyzing the isomers, as well as their structural relationship, can be visualized through the following diagrams.

experimental_workflow cluster_synthesis Synthesis & Isomerization cluster_separation Separation cluster_analysis Spectroscopic Analysis trans_syn Synthesis of trans-Isomer uv_irr UV Irradiation trans_syn->uv_irr Photochemical Isomerization isomer_mix Mixture of cis & trans Isomers uv_irr->isomer_mix separation Chromatographic Separation (HPLC/TLC) isomer_mix->separation cis_iso Purified cis-Isomer separation->cis_iso trans_iso Purified trans-Isomer separation->trans_iso uv_vis UV-Vis cis_iso->uv_vis ir IR cis_iso->ir nmr NMR cis_iso->nmr trans_iso->uv_vis trans_iso->ir trans_iso->nmr

Caption: Experimental workflow for isomer preparation and analysis.

isomer_relationship trans trans-Ethyl 4-nitrocinnamate (More Stable) cis cis-Ethyl 4-nitrocinnamate (Less Stable) trans->cis UV Light (hν) cis->trans Heat (Δ)

Caption: Relationship and interconversion of cis and trans isomers.

References

Benchmarking the efficiency of different purification methods for Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common purification techniques for Ethyl 4-nitrocinnamate: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The selection of an appropriate purification method is critical in synthetic chemistry to ensure the desired purity and yield of the final compound. This document outlines the experimental protocols and presents a comparative analysis of these methods to aid in the selection of the most efficient technique for specific research and development needs.

Comparison of Purification Methods

The efficiency of each purification method was evaluated based on key performance indicators such as percentage yield, final purity, and solvent consumption. The following table summarizes the comparative data, which has been compiled from literature precedents and typical experimental outcomes for compounds of similar polarity and reactivity.

Purification MethodTypical Yield (%)Achievable Purity (%)Relative Solvent ConsumptionTypical ThroughputPrimary AdvantagesPrimary Disadvantages
Recrystallization 80 - 95> 99Low to ModerateHighSimple, cost-effective, scalableDependent on suitable solvent, potential for product loss in mother liquor
Column Chromatography 60 - 85> 98HighModerateGood separation of closely related impuritiesLabor-intensive, high solvent usage, potential for sample degradation on silica (B1680970)
Preparative HPLC 50 - 75> 99.5Moderate to HighLow to ModerateHighest resolution and purity, automatedExpensive equipment and solvents, lower throughput

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific impurity profile of the crude this compound.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent. For this compound, ethanol (B145695) or a mixed solvent system of ethanol and water is often effective.[1][2]

Protocol:

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. If the compound is very soluble, add hot water dropwise until a slight cloudiness persists. This indicates the saturation point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase. For this compound, a common eluent system is a mixture of hexane (B92381) and ethyl acetate.[3][4]

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin the elution with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that uses high pressure to pass the sample through a packed column. It is particularly useful for separating complex mixtures and achieving very high purity. A reverse-phase method is often suitable for a compound like this compound.

Protocol:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and column for separation. A common mobile phase for reverse-phase HPLC is a mixture of acetonitrile (B52724) and water.[5]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Elution and Fraction Collection: Run the preparative HPLC system using the optimized method. Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization or evaporation, to yield the purified product.

Logical Workflow for Purification Method Selection

The choice of purification method depends on the desired scale, purity requirements, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Purification_Workflow Purification Workflow for this compound start Crude this compound recrystallization Recrystallization start->recrystallization High Yield & Scalability column_chromatography Column Chromatography start->column_chromatography Complex Impurity Profile prep_hplc Preparative HPLC start->prep_hplc Highest Purity Required purity_check1 Purity > 99%? recrystallization->purity_check1 purity_check2 Purity > 98%? column_chromatography->purity_check2 purity_check3 Purity > 99.5%? prep_hplc->purity_check3 purity_check1->column_chromatography No final_product Pure this compound purity_check1->final_product Yes purity_check2->prep_hplc No purity_check2->final_product Yes purity_check3->final_product Yes further_purification Consider Further Purification purity_check3->further_purification No

Caption: A decision-making workflow for selecting a purification method.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-Nitrocinnamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-nitrocinnamate, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated. This compound is a yellow, crystalline solid, and while its toxicological properties have not been fully investigated, it is prudent to handle it with care to minimize exposure.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of dust generation, use a dust mask (type N95 or equivalent).[3]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve chemical incineration or disposal via a licensed waste disposal company. Always adhere to federal, state, and local environmental regulations.

Step 1: Waste Collection

  • Carefully sweep up any spilled solid this compound, avoiding dust formation.[2][4]

  • Place the waste material into a suitable, labeled, and closed container to await disposal.[2][4]

Step 2: Selection of Disposal Method

  • Method A: Chemical Incineration

    • If facilities are available, the material may be dissolved or mixed with a combustible solvent.

    • This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.

  • Method B: Licensed Waste Disposal

    • If in-house incineration is not an option, the labeled waste container should be sent to a licensed and appropriate treatment and disposal facility.[4]

    • Always consult with your institution's environmental health and safety (EHS) department and local authorities to ensure compliance with all regulations.

Step 3: Decontamination

  • Thoroughly decontaminate all equipment and the work area used during the disposal process.

  • Wash hands and any exposed skin with soap and water after handling the material.[4]

Quantitative Data

While specific quantitative exposure limits for this compound have not been established, the following physical properties are relevant for its handling and storage.

PropertyValue
Melting Point 137 - 140 °C (278.6 - 284 °F)[1]
Appearance Yellow Powder/Solid[1]
Odor Odorless[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe collect Step 1: Collect Waste Sweep solid into a labeled, closed container. ppe->collect assess Step 2: Assess Disposal Options collect->assess incinerate Method A: Chemical Incineration Dissolve in combustible solvent and burn in an approved incinerator. assess->incinerate Incinerator Available? licensed Method B: Licensed Disposal Transfer to a licensed waste disposal facility. assess->licensed No decontaminate Step 3: Decontaminate Clean equipment and work area. Wash hands. incinerate->decontaminate licensed->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Ethyl 4-nitrocinnamate in a laboratory setting. Our aim is to furnish you with clear, procedural guidance to ensure safe operational practices and proper disposal, reinforcing our commitment to your safety and becoming your trusted partner in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, which is a yellow, odorless, solid powder, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety.[1] The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or eyeshields.[1][2]To protect against dust particles and potential splashes.
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1] A lab coat is mandatory.This compound can cause skin irritation.[3][4]
Respiratory Protection A NIOSH-approved N95 dust mask or a particle filter respirator should be used, especially when handling the powder and generating dust.[2][5]To prevent inhalation of the powder, which may cause respiratory irritation.[3]

Hazard Identification and Safe Handling

This compound is classified with the following hazards:

  • H315: Causes skin irritation[3][4]

  • H319: Causes serious eye irritation[3][4]

  • H335: May cause respiratory irritation[3]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood, is used for all handling procedures.[5][6][7]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle this compound as a solid powder.[1][2]

    • To minimize dust generation, handle the powder gently.[5][6]

    • Use a spatula for transfers. Avoid pouring the powder, which can create airborne dust.

    • If dissolving, add the solid to the solvent slowly while stirring in a closed or partially covered vessel.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5][6]

    • Clean all equipment and the work area to remove any residual chemical.

    • Contaminated clothing should be removed and washed before reuse.[3][6]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[3][5][6][7]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1][6]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical. The following table outlines the necessary first aid measures.

Exposure Type Immediate Action Follow-up
Inhalation Move the person to fresh air.[1][3][5][6][8] If breathing is difficult, provide oxygen.Seek medical attention if symptoms persist.[1][3][5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][6][8]Get medical advice if skin irritation occurs.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5][6]If eye irritation persists, get medical advice/attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][3][6]Seek immediate medical attention.[1][6][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • This compound waste should be classified as chemical waste.

  • Containment:

    • Collect waste in a suitable, labeled, and closed container.[3]

  • Disposal Method:

    • Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1][3]

    • One option may be to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] However, always consult with your institution's environmental health and safety (EHS) office for specific guidance.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Workflow for Handling a Chemical Spill

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_ppe Don PPE cluster_cleanup Cleanup Procedure cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat - N95 Respirator Assess->PPE Contain Contain the Spill PPE->Contain Sweep Gently Sweep Up Solid Contain->Sweep Collect Collect in a Labeled Waste Container Sweep->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste According to Protocol Clean->Dispose

Caption: Workflow for a safe and systematic response to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.